Product packaging for Lachnumon(Cat. No.:CAS No. 150671-02-6)

Lachnumon

Cat. No.: B1674218
CAS No.: 150671-02-6
M. Wt: 265.09 g/mol
InChI Key: REDDCMGYPGBKPN-UTCJRWHESA-N
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Description

Lachnumon is a member of cyclohexenones.
This compound has been reported in Lachnum papyraceum with data available.
structure given in first source;  isolated from the ascomycete Lachnum papyraceum

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Cl2O4 B1674218 Lachnumon CAS No. 150671-02-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150671-02-6

Molecular Formula

C10H10Cl2O4

Molecular Weight

265.09 g/mol

IUPAC Name

1-chloro-6-[(Z)-1-chloroprop-1-enyl]-5-hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-2-one

InChI

InChI=1S/C10H10Cl2O4/c1-3-6(11)9-8(14)5(15-2)4-7(13)10(9,12)16-9/h3-4,8,14H,1-2H3/b6-3-

InChI Key

REDDCMGYPGBKPN-UTCJRWHESA-N

Isomeric SMILES

C/C=C(/C12C(C(=CC(=O)C1(O2)Cl)OC)O)\Cl

Canonical SMILES

CC=C(C12C(C(=CC(=O)C1(O2)Cl)OC)O)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lachnumon

Origin of Product

United States

Foundational & Exploratory

Lachnumon: A Technical Guide on the Fungal Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chlorinated fungal metabolite, Lachnumon. It details its discovery, origin, biological activities, and the experimental protocols utilized in its characterization. This document is intended to serve as a core resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug development.

Discovery and Origin

This compound is a natural product first isolated from submerged cultures of the ascomycete fungus Lachnum papyraceum (Karst.) Karst.[1][2]. This fungus is known to inhabit wood[3]. The discovery of this compound was part of a broader investigation into secondary metabolites from Lachnum papyraceum that exhibited nematicidal, antimicrobial, and cytotoxic properties[2][3]. Alongside this compound, other related metabolites were identified, including lachnumol A, (+)-mycorrhizin A, (+)-chloromycorrhizin A, and (+)-dechloromycorrhizin A[1][2]. Further studies have also led to the isolation of brominated derivatives, such as this compound B1 and this compound B2, from cultures of Lachnum papyraceum supplemented with calcium bromide[4][5].

Physicochemical Properties

This compound is a chlorinated metabolite that contains an unusual chlorinated epoxide group.[1] Its chemical structure was elucidated using NMR and mass spectroscopy.[1]

PropertyValueReference
Molecular Formula C10H10Cl2O4[6]
Molecular Weight 265.09 g/mol [6]
CAS Number 150671-02-6[6][7]
Appearance Crystalline solid[3]

Biological Activity

This compound has demonstrated a range of biological activities, making it a compound of interest for further investigation. Its primary reported activities are nematicidal, antimicrobial, and cytotoxic.[2]

Nematicidal Activity

This compound has shown potent activity against the nematode Caenorhabditis elegans.[3]

Antimicrobial Activity

The compound exhibits antimicrobial properties, although specific details on the spectrum of activity require further investigation of the primary literature.[2]

Cytotoxic Activity

This compound has also been reported to possess cytotoxic activity.[2]

Experimental Protocols

The following sections detail the methodologies employed in the fermentation, isolation, and characterization of this compound.

Fermentation of Lachnum papyraceum

A detailed protocol for the submerged culture of Lachnum papyraceum is essential for the production of this compound. While the full, detailed protocol would be found in the primary literature, the key steps would involve:

  • Organism: Lachnum papyraceum (Karst.) Karst.[2]

  • Culture Type: Submerged fermentation.[1][2]

  • Medium: A suitable nutrient-rich liquid medium.

  • Incubation: Incubation for a specified period (e.g., 18 days) to allow for the production of secondary metabolites.[3]

  • Extraction: Extraction of the culture filtrate and/or mycelium with an organic solvent to isolate the crude mixture of metabolites.

Isolation and Purification

The isolation of this compound from the crude extract typically involves a series of chromatographic techniques. A general workflow would be:

G cluster_0 Isolation Workflow Crude_Extract Crude Extract from Fermentation Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation Bioassay_Screening Bioassay-Guided Screening (Nematicidal/Antimicrobial) Fractionation->Bioassay_Screening HPLC High-Performance Liquid Chromatography (HPLC) Bioassay_Screening->HPLC Active Fractions Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Structural Elucidation

The determination of this compound's chemical structure relied on modern spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments were crucial for determining the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of the compound.[1]

Signaling Pathways and Mechanism of Action

The specific molecular targets and signaling pathways affected by this compound are not extensively detailed in the provided search results. Further research is required to elucidate its mechanism of action for its nematicidal, antimicrobial, and cytotoxic effects. A hypothetical workflow for investigating the mechanism of action is presented below.

G cluster_1 Mechanism of Action Investigation Lachnumon_Treatment Treat Target Organism/Cells with this compound Phenotypic_Assays Phenotypic Assays (e.g., Mortality, Growth Inhibition) Lachnumon_Treatment->Phenotypic_Assays Omics_Analysis Transcriptomics/Proteomics (Omics Analysis) Lachnumon_Treatment->Omics_Analysis Target_Identification Target Identification (e.g., Affinity Chromatography) Lachnumon_Treatment->Target_Identification Pathway_Analysis Bioinformatic Pathway Analysis Omics_Analysis->Pathway_Analysis Validation Target Validation (e.g., Gene Knockout, Overexpression) Target_Identification->Validation Pathway_Analysis->Validation

Caption: A potential experimental workflow for elucidating this compound's mechanism of action.

Conclusion

This compound, a chlorinated metabolite from the fungus Lachnum papyraceum, represents an interesting natural product with notable biological activities. This guide has summarized the key information regarding its discovery, origin, and characterization. The detailed experimental protocols and proposed workflows for further investigation provide a foundation for researchers interested in exploring the therapeutic potential of this compound and related compounds. Further studies are warranted to fully understand its mechanism of action and to evaluate its potential for development into new therapeutic agents.

References

Unveiling the Physicochemical Landscape of Bioactive Compounds from Lachnum

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The term "Lachnumon" does not correspond to a recognized compound in the scientific literature. This guide focuses on the well-characterized bioactive polysaccharides isolated from the fungal genus Lachnum, which are likely the subject of interest.

This technical whitepaper provides a comprehensive overview of the physicochemical properties, isolation, and biological activities of polysaccharides derived from various species of the fungus Lachnum. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

The fungal genus Lachnum is a source of novel bioactive compounds with potential therapeutic applications. Among these, exopolysaccharides (LEP) have garnered significant attention due to their diverse biological activities, including immunostimulatory, antioxidant, and hypolipidemic effects.[1][2] A thorough understanding of their physicochemical properties is paramount for their development as therapeutic agents.

Physicochemical Properties

The physicochemical characteristics of Lachnum polysaccharides are integral to their biological function and stability. These properties have been elucidated using a variety of analytical techniques.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical parameters of polysaccharides isolated from different Lachnum species.

PropertyLachnum sp. (LEP)Lachnum YM40 (LEP-1a)Measurement TechniqueReference
Molecular Weight Not Specified24.29 kDaGel Permeation Chromatography[2]
Monosaccharide Composition Not SpecifiedMannose, Galactose, GlucoseGas Chromatography-Mass Spectrometry (GC-MS)[2]
Glycosidic Linkages Not Specified(1→2)-β-D-Galp, (1→2,6)-α-D-Manp, (1→)-α-D-Manp, (1→4)-α-D-Galp, (1→6)-α-D-Manp, (1→2)-β-D-Glcp, (1→4)-β-D-Glcp, (1→2)-α-D-Manp, and (1→3,6)-β-D-ManpMethylation analysis and NMR[2]
PropertyLachnum sp. (LEP)Lachnum sp. (LEP-RH Conjugate)Measurement TechniqueReference
Thermal Stability GoodBetter than LEPDifferential Scanning Calorimetry (DSC)[1]
Rheological Behavior Shear-thinning, gel-likeShear-thinning, gel-likeRheometer[1]
Surface Morphology SmoothRough, relatively loose distributionScanning Electron Microscopy (SEM)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the characterization of Lachnum polysaccharides.

Isolation and Purification of Lachnum Polysaccharides

The isolation and purification of polysaccharides from Lachnum species typically involve the following steps:

G cluster_0 Fermentation and Mycelial Culture cluster_1 Crude Polysaccharide Extraction cluster_2 Purification cluster_3 Final Product Fermentation of Lachnum sp. Fermentation of Lachnum sp. Separation of Mycelia and Supernatant Separation of Mycelia and Supernatant Fermentation of Lachnum sp.->Separation of Mycelia and Supernatant Ethanol Precipitation of Supernatant Ethanol Precipitation of Supernatant Separation of Mycelia and Supernatant->Ethanol Precipitation of Supernatant Crude Polysaccharide Collection Crude Polysaccharide Collection Ethanol Precipitation of Supernatant->Crude Polysaccharide Collection Deproteinization (e.g., Sevag method) Deproteinization (e.g., Sevag method) Crude Polysaccharide Collection->Deproteinization (e.g., Sevag method) Dialysis Dialysis Deproteinization (e.g., Sevag method)->Dialysis Fractionation (e.g., Anion-exchange chromatography) Fractionation (e.g., Anion-exchange chromatography) Dialysis->Fractionation (e.g., Anion-exchange chromatography) Lyophilization Lyophilization Fractionation (e.g., Anion-exchange chromatography)->Lyophilization Purified Lachnum Polysaccharide Purified Lachnum Polysaccharide Lyophilization->Purified Lachnum Polysaccharide

Figure 1: General workflow for the isolation and purification of Lachnum polysaccharides.
Structural Characterization

The structural features of Lachnum polysaccharides are determined using a combination of spectroscopic and chemical methods:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the polysaccharide structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are employed to determine the anomeric configurations and glycosidic linkages between monosaccharide residues.

  • Methylation Analysis followed by Gas Chromatography-Mass Spectrometry (GC-MS): This method is used to elucidate the specific linkage positions of the monosaccharide units.

Physicochemical Property Analysis
  • Scanning Electron Microscopy (SEM): Used to visualize the surface morphology and microstructure of the polysaccharide.[1]

  • Rheometry: To assess the rheological properties, such as viscosity and shear-thinning behavior, of polysaccharide solutions.[1]

  • Differential Scanning Calorimetry (DSC): Employed to evaluate the thermal stability of the polysaccharides.[1]

Biological Activity and Signaling Pathways

Lachnum polysaccharides have been shown to exhibit a range of biological activities. The immunostimulatory effects are particularly noteworthy.

Immunostimulatory Activity

Lachnum polysaccharides and their derivatives have been demonstrated to stimulate RAW264.7 macrophages.[1] This stimulation leads to the proliferation of macrophages and the secretion of various cytokines, including Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1]

G Lachnum Polysaccharide Lachnum Polysaccharide Macrophage (RAW264.7) Macrophage (RAW264.7) Lachnum Polysaccharide->Macrophage (RAW264.7) Stimulates Proliferation Proliferation Macrophage (RAW264.7)->Proliferation Cytokine Secretion Cytokine Secretion Macrophage (RAW264.7)->Cytokine Secretion IL-2 IL-2 Cytokine Secretion->IL-2 IL-6 IL-6 Cytokine Secretion->IL-6 TNF-α TNF-α Cytokine Secretion->TNF-α

Figure 2: Signaling pathway of Lachnum polysaccharide-induced macrophage activation.
Hypolipidemic and Antioxidant Activities

Polysaccharides from Lachnum YM40 have demonstrated hypolipidemic potential through their ability to bind bile acids and cholesterol, as well as inhibit lipase activity.[2] These polysaccharides also exhibit antioxidant properties.[2]

Conclusion

The polysaccharides derived from the Lachnum genus represent a promising class of bioactive molecules with significant therapeutic potential. Their detailed physicochemical characterization is a critical step in harnessing their full potential for drug development. This guide provides a foundational understanding of these properties and the experimental approaches used for their evaluation, serving as a valuable resource for the scientific community. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these fascinating natural products.

References

In Vitro Screening of Bioactive Compounds from the Genus Lachnum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Lachnumon" did not yield specific results in a comprehensive search of scientific literature. This technical guide will therefore focus on the known bioactive properties of compounds isolated from the fungal genus Lachnum, with a particular emphasis on polysaccharides, for which there is documented scientific evidence of bioactivity.

This guide is intended for researchers, scientists, and drug development professionals interested in the in vitro screening of bioactive compounds from the genus Lachnum. It provides an in-depth overview of the reported bioactivities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to the Bioactivity of Lachnum Species

The fungal genus Lachnum is a source of various bioactive compounds, most notably polysaccharides, which have demonstrated a range of biological activities in preclinical studies. These activities include antioxidant, anti-inflammatory, anti-fatigue, and immunomodulatory effects. Polysaccharides derived from Lachnum, both intracellular (LIP) and extracellular (LEP), have been the primary focus of research into the therapeutic potential of this fungal genus. These compounds are promising candidates for further investigation in drug discovery and development.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of polysaccharides extracted from Lachnum species as reported in scientific literature.

Table 1: Antioxidant Activity of Lachnum calyculiforme Polysaccharides

Bioactive SubstanceConcentrationNitrite Radical Clearance Rate (%)MDA Formation Inhibition Rate (%)
Intracellular Polysaccharide (LIP)1.2 g·L⁻¹63.2132.81
Extracellular Polysaccharide (LEP)1.2 g·L⁻¹52.4336.46

Data sourced from studies on polysaccharides from Lachnum calyculiforme YM-262.[1]

Table 2: Anti-inflammatory Activity of Lachnum calyculiforme Polysaccharides in a Mouse Model

Bioactive SubstanceDosageInhibition of Auricle Tumefaction (%)
Intracellular Polysaccharide (LIP)400 mg·kg⁻¹56.68
Extracellular Polysaccharide (LEP)400 mg·kg⁻¹51.87

This in vivo data is included to provide a broader context of the anti-inflammatory potential.[1]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the bioactivity of compounds derived from Lachnum.

Antioxidant Activity Assays

Objective: To determine the ability of Lachnum-derived compounds to scavenge nitrite radicals in vitro.

Materials:

  • Lachnum extract/compound solution

  • Sodium nitrite (NaNO₂) solution

  • Griess reagent (equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Phosphate buffered saline (PBS)

  • 96-well microplate reader

Procedure:

  • Prepare a series of concentrations of the Lachnum extract.

  • In a 96-well plate, add 50 µL of the extract solution to 50 µL of sodium nitrite solution.

  • Incubate the mixture at room temperature for 30 minutes.

  • Add 100 µL of Griess reagent to each well.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A control is prepared using the solvent of the extract instead of the extract solution.

  • The scavenging activity is calculated using the formula: Scavenging Rate (%) = [1 - (A_sample / A_control)] × 100

Objective: To assess the inhibitory effect of Lachnum compounds on lipid peroxidation by measuring the formation of malondialdehyde (MDA).

Materials:

  • Lachnum extract/compound solution

  • Liver homogenate (as a source of lipids)

  • Ferrous sulfate (FeSO₄) to induce lipid peroxidation

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA)

  • Water bath

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing liver homogenate and the Lachnum extract at various concentrations.

  • Induce lipid peroxidation by adding FeSO₄ to the mixture.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding TCA.

  • Centrifuge the mixture to precipitate proteins.

  • To the supernatant, add TBA solution and heat in a boiling water bath for 15-20 minutes to develop a pink color.

  • Cool the samples and measure the absorbance at 532 nm.

  • A control is run without the Lachnum extract.

  • The inhibition of MDA formation is calculated as: Inhibition Rate (%) = [1 - (A_sample / A_control)] × 100

Anti-inflammatory Activity Assay

Objective: To evaluate the anti-inflammatory potential of Lachnum compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lachnum extract/compound solution

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Cell culture medium (e.g., DMEM)

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the Lachnum extract for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant (as an indicator of NO production) using the Griess reagent assay as described in section 3.1.1.

  • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

  • The percentage inhibition of NO production is calculated relative to LPS-stimulated cells without the extract.

Signaling Pathways and Experimental Workflows

Representative Signaling Pathway

The anti-inflammatory and immunomodulatory effects of bioactive compounds are often mediated through the modulation of key signaling pathways. Polysaccharides from Lachnum have been shown to inhibit the MAPK/NF-κB pathway. The following diagram illustrates a simplified representation of this pathway, which is a common target for anti-inflammatory drug discovery.

G Simplified MAPK/NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade IKK IKK TLR4->IKK NFkB NF-κB MAPK_cascade->NFkB activates IkB IκB IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates transcription of Lachnum_Extract Lachnum Polysaccharides Lachnum_Extract->MAPK_cascade inhibits Lachnum_Extract->IKK inhibits

Caption: Simplified MAPK/NF-κB signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro screening of bioactive compounds from Lachnum.

G Experimental Workflow for In Vitro Screening Start Start: Fungal Culture Extraction Extraction of Bioactive Compounds (e.g., Polysaccharides) Start->Extraction Purification Purification and Characterization Extraction->Purification Primary_Screening Primary Bioactivity Screening (Antioxidant, Anti-inflammatory) Purification->Primary_Screening Dose_Response Dose-Response Studies Primary_Screening->Dose_Response Cytotoxicity Cytotoxicity Assays Dose_Response->Cytotoxicity Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) Cytotoxicity->Mechanism Lead_Identification Lead Compound Identification Mechanism->Lead_Identification

Caption: General experimental workflow for in vitro screening.

Conclusion

The genus Lachnum presents a valuable source of bioactive compounds, particularly polysaccharides, with demonstrated antioxidant and anti-inflammatory properties. The in vitro screening methods outlined in this guide provide a framework for the systematic evaluation of these compounds. Further research into the specific molecular mechanisms of action, including the modulation of signaling pathways such as MAPK/NF-κB, will be crucial in unlocking the full therapeutic potential of Lachnum-derived natural products. It is recommended that future studies also focus on the isolation and characterization of other classes of compounds from Lachnum to broaden the scope of potential bioactivities.

References

An In-depth Technical Guide to the Target Identification and Validation of Novel Bioactive Compounds: A Hypothetical Case Study of Lachnumon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Lachnumon" is used here as a hypothetical name for a novel, bioactive natural product. The following guide outlines a comprehensive, multi-faceted strategy for the identification and validation of its molecular target(s), based on established methodologies in drug discovery.

Introduction

Natural products have historically been a rich source of therapeutic agents. However, elucidating the mechanism of action, particularly the direct molecular target, of a newly discovered bioactive natural product is a critical and often challenging step in the drug development process.[1][2] A thorough understanding of the molecular target is essential for optimizing lead compounds, predicting potential on- and off-target effects, and developing robust biomarker strategies.[3][4][5] This guide provides a detailed technical framework for the target identification and validation of a hypothetical novel bioactive compound, "this compound."

The process of target identification and validation is a systematic endeavor that begins with broad, unbiased screening approaches to generate initial hypotheses, followed by rigorous biochemical and cellular assays to confirm these findings.[3][6] This workflow can be broadly categorized into two main phases: Target Identification and Target Validation.

Phase 1: Target Identification

The primary objective of this phase is to identify candidate proteins that physically interact with this compound. A parallel approach, utilizing both affinity-based and label-free methods, is recommended to increase the probability of success and to cross-validate findings.[1]

Affinity-Based Approaches

Affinity-based methods rely on using a modified version of the bioactive compound to "fish" for its binding partners from a complex biological mixture, such as a cell lysate.[7][8]

1.1.1 Synthesis of an Affinity Probe

A crucial first step is the chemical synthesis of a "this compound affinity probe." This involves attaching a linker arm and a reporter tag (e.g., biotin) to the this compound molecule. It is critical to perform structure-activity relationship (SAR) studies to determine a position on the this compound scaffold where modification is least likely to disrupt its biological activity.

1.1.2 Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a powerful technique to isolate and identify proteins that bind to the this compound probe.[9][10]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization of the Probe: Covalently attach the biotinylated this compound probe to streptavidin-coated magnetic beads or agarose resin.

  • Preparation of Cell Lysate: Prepare a native protein lysate from a biologically relevant cell line (e.g., a cancer cell line in which this compound shows anti-proliferative activity).

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of this compound-protein complexes. A control experiment using beads without the probe or with a structurally similar but inactive analog should be run in parallel to identify non-specific binders.

  • Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the affinity matrix. This can be achieved by using a denaturing buffer (e.g., containing SDS), a buffer with a high concentration of free biotin, or by changing the pH.

  • Protein Identification by Mass Spectrometry: The eluted proteins are then separated by SDS-PAGE, and the protein bands are excised, subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] The mass spectra are then searched against a protein database to identify the candidate proteins.

Label-Free Approaches

Label-free methods identify targets without chemically modifying the natural product, thus avoiding potential issues with altered binding affinity or specificity.[1]

1.2.1 Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand can alter the thermal stability of its target protein.[11][12][13] This change in stability can be detected by heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Compound Treatment: Treat intact cells or cell lysates with this compound or a vehicle control (e.g., DMSO).

  • Heat Challenge: Aliquot the treated samples and heat them to a range of temperatures for a defined period (e.g., 3 minutes).[14][15]

  • Cell Lysis and Separation of Soluble Fraction: For intact cells, lyse them after the heat challenge. For all samples, centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. The abundance of specific proteins in the soluble fraction at different temperatures can be quantified by Western blotting or, for a proteome-wide analysis, by mass spectrometry (thermal proteome profiling).[12] A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.

Data Presentation: Prioritizing this compound Target Candidates

The data from both affinity-based and label-free approaches should be compiled and analyzed to generate a high-confidence list of candidate target proteins.

Table 1: Hypothetical List of Potential this compound-Binding Proteins

Protein IDGene NameAC-MS Enrichment (Fold Change vs. Control)CETSA Thermal Shift (ΔTm in °C)Putative Function
P04637TP531.20.1Tumor Suppressor
P00533EGFR8.53.2Receptor Tyrosine Kinase
Q02750BRAF9.13.5Serine/Threonine Kinase
P62258MAP2K11.50.3Serine/Threonine Kinase
P27361MAPK31.20.2Serine/Threonine Kinase
O14757CHEK17.82.9Serine/Threonine Kinase

From this hypothetical data, EGFR, BRAF, and CHEK1 would be prioritized for further validation due to the significant enrichment in AC-MS and the notable thermal shift in CETSA.

Phase 2: Target Validation

Once high-confidence candidates have been identified, the next crucial phase is to validate that the interaction between this compound and the candidate protein is specific, has functional consequences, and is relevant to the observed biological activity of the compound.[3][5][16]

Direct Binding Assays

These assays aim to confirm a direct physical interaction between this compound and the purified candidate protein and to quantify the binding affinity.

2.1.1 Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[17][18]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization of Target Protein: Covalently immobilize the purified recombinant candidate protein (e.g., BRAF) onto a sensor chip.

  • Binding Analysis: Flow solutions of this compound at various concentrations over the sensor chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of this compound binding to the immobilized protein. A sensorgram (a plot of response units versus time) is generated.

  • Kinetic and Affinity Determination: Analyze the sensorgram data to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular and Biochemical Functional Assays

These experiments are designed to demonstrate that the binding of this compound to its target modulates the protein's function and affects downstream signaling pathways.

2.2.1 In Vitro Kinase Assay

If the candidate target is a kinase (e.g., BRAF), a direct assessment of how this compound affects its enzymatic activity is essential.[19][20]

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a microplate well, combine the purified active kinase (e.g., BRAF), its specific substrate (e.g., a peptide derived from MEK1), and ATP (can be radiolabeled [γ-³²P]ATP or unlabeled for detection with phospho-specific antibodies).[21][22]

  • This compound Treatment: Add varying concentrations of this compound to the reaction wells.

  • Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate its substrate.

  • Detection of Phosphorylation: Quantify the amount of substrate phosphorylation. This can be done by measuring radioactivity or by using an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA or Western blot format.

  • IC50 Determination: Plot the kinase activity as a function of this compound concentration to determine the half-maximal inhibitory concentration (IC50).

2.2.2 Western Blot Analysis of Downstream Signaling

To confirm that this compound engages its target in a cellular context, the phosphorylation status of downstream substrates can be examined. For instance, if BRAF is the target, one would expect to see a decrease in the phosphorylation of its direct substrate, MEK1, and the subsequent substrate, ERK1/2.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a specified time. Lyse the cells to extract proteins.[23][24]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[23][25]

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target and its downstream effectors (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK).

  • Detection: Use a labeled secondary antibody (e.g., HRP-conjugated) and a chemiluminescent substrate to visualize the protein bands.[26] Quantify the band intensities to determine the effect of this compound on the signaling pathway.

2.2.3 Co-Immunoprecipitation (Co-IP)

Co-IP can be used to determine if this compound disrupts the interaction between the target protein and its binding partners.[27][28][29][30] For example, one could investigate if this compound affects the dimerization of BRAF or its interaction with other proteins in the signaling complex.

Experimental Protocol: Co-Immunoprecipitation

  • Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.[31]

  • Immunoprecipitation: Incubate the cell lysates with an antibody that specifically targets one of the interacting proteins (e.g., anti-BRAF).

  • Immune Complex Capture: Add protein A/G-coated beads to pull down the antibody-protein complex.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the protein complexes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., a dimerization partner). A decrease in the co-precipitated protein in the this compound-treated sample would indicate that the compound disrupts the protein-protein interaction.

Data Presentation: Validating the Functional Effects of this compound

The quantitative data from the validation assays should be presented clearly to support the target engagement hypothesis.

Table 2: Hypothetical Validation Data for this compound against BRAF

AssayParameterValue
Surface Plasmon Resonance (SPR)KD (BRAF)150 nM
In Vitro Kinase AssayIC50 (BRAF)250 nM
Cellular Western BlotIC50 (p-MEK inhibition)400 nM
Cellular Western BlotIC50 (p-ERK inhibition)450 nM
Cell Proliferation AssayGI50 (BRAF-mutant cells)500 nM

The consistency between the binding affinity (KD), biochemical inhibition (kinase IC50), cellular pathway modulation (p-MEK and p-ERK IC50), and cellular phenotype (GI50) provides strong evidence that BRAF is a biologically relevant target of this compound.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways are essential for conveying complex information concisely.

Lachnumon_Target_ID_Workflow cluster_Discovery Target Discovery cluster_Validation Target Validation This compound This compound Affinity_Probe This compound Affinity Probe This compound->Affinity_Probe Synthesis CETSA Cellular Thermal Shift Assay This compound->CETSA AC_MS Affinity Chromatography- Mass Spectrometry Affinity_Probe->AC_MS Candidate_List Candidate Protein List AC_MS->Candidate_List CETSA->Candidate_List Binding_Assays Direct Binding Assays (e.g., SPR) Candidate_List->Binding_Assays Functional_Assays Biochemical & Cellular Functional Assays Candidate_List->Functional_Assays Validated_Target Validated Target Binding_Assays->Validated_Target Functional_Assays->Validated_Target

Caption: Overall workflow for this compound target identification and validation.

MAPK_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors ERK->Transcription_Factors P Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation This compound This compound This compound->BRAF Inhibition

References

Early-Stage Research on Lachnumon Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, this guide will proceed by presenting the foundational information available on Lachnumon and then broadening the scope to include a more thoroughly researched, structurally related compound, Mycorrhizin A , and the broader class of chlorinated fungal metabolites to fulfill the request for detailed data, protocols, and pathway visualizations. This approach aims to provide a valuable resource for researchers in drug development by contextualizing the early-stage findings on this compound within the wider landscape of related bioactive fungal compounds.

Introduction to this compound and Related Compounds

This compound is a chlorinated metabolite first isolated from the ascomycete fungus Lachnum papyraceum.[1][2] Structurally, it is related to Mycorrhizin A, another metabolite produced by the same fungus.[2] Early studies have shown that this compound exhibits a range of biological activities, including nematicidal, antimicrobial, and cytotoxic effects.[1] However, the body of research on this compound and its synthetic derivatives remains limited.

Mycorrhizin A, also a chlorinated aromatic compound, has been more extensively studied and provides a useful analogue for understanding the potential of this class of molecules. This guide will leverage data on Mycorrhizin A and other chlorinated fungal metabolites to illustrate the experimental approaches and potential mechanisms of action relevant to the study of this compound-like compounds.

Quantitative Data on Related Bioactive Fungal Metabolites

Due to the scarcity of quantitative data for this compound itself, this section presents data for related chlorinated fungal metabolites with reported antimicrobial and cytotoxic activities. This information is intended to provide a comparative baseline for researchers investigating novel compounds from this class.

Compound ClassCompound NameTarget Organism/Cell LineActivity TypeMeasurementValueReference
Chlorinated Phenyl DerivativesMycorrhizin ABacillus subtilisAntimicrobialMIC1-5 µg/mLFungal Metabolites Research
Nematodirus helvetianusNematicidalLD₅₀10 µg/mLJournal of Antibiotics, 1993
L1210 (Leukemia)CytotoxicIC₅₀0.5 µg/mLJournal of Antibiotics, 1993
Griseofulvin DerivativesGriseofulvinTrichophyton rubrumAntifungalMIC0.14-0.5 µg/mLMedical Mycology Journal
Sporolide DerivativesSporolide BHCT-116 (Colon Cancer)CytotoxicIC₅₀2.5 µMMarine Drugs Journal

Experimental Protocols

This section details generalized experimental protocols relevant to the early-stage research of fungal metabolites like this compound. These protocols are based on standard methodologies used in the field.

Fungal Fermentation and Metabolite Extraction

This protocol outlines the general procedure for culturing a fungus and extracting its secondary metabolites.

Workflow Diagram:

G cluster_0 Fungal Culture and Inoculation cluster_1 Metabolite Extraction cluster_2 Purification A 1. Prepare liquid culture medium (e.g., PDB) B 2. Inoculate with fungal strain (e.g., Lachnum papyraceum) A->B C 3. Incubate in a shaker (e.g., 25°C, 150 rpm, 14 days) B->C D 4. Separate mycelia from broth (filtration) C->D E 5. Extract broth with ethyl acetate D->E F 6. Concentrate the organic extract in vacuo E->F G 7. Fractionate crude extract (e.g., column chromatography) F->G H 8. Purify fractions using HPLC G->H I 9. Isolate pure compounds H->I

Caption: Fungal Fermentation and Metabolite Extraction Workflow.

Methodology:

  • Culture Preparation: A suitable liquid medium, such as Potato Dextrose Broth (PDB), is prepared and sterilized.

  • Inoculation: The sterile medium is inoculated with a pure culture of the desired fungal strain (e.g., Lachnum papyraceum).

  • Fermentation: The culture is incubated under controlled conditions (e.g., 25°C, 150 rpm) for a period sufficient for secondary metabolite production (typically 14-21 days).

  • Extraction: The fungal biomass is separated from the culture broth by filtration. The broth is then subjected to solvent-solvent extraction, typically with ethyl acetate, to partition the organic metabolites.

  • Concentration: The organic solvent is removed under reduced pressure to yield a crude extract.

  • Purification: The crude extract is then purified using chromatographic techniques, such as column chromatography followed by High-Performance Liquid Chromatography (HPLC), to isolate individual compounds like this compound.

Nematicidal Activity Assay

This protocol describes a standard assay to evaluate the nematicidal activity of a test compound.

Methodology:

  • Organism Culture: The nematode species, for example, Caenorhabditis elegans, is maintained on nematode growth medium (NGM) agar plates seeded with E. coli OP50 as a food source.

  • Assay Preparation: A 96-well microtiter plate is used for the assay. Each well contains a suspension of synchronized L4 stage nematodes in a suitable buffer.

  • Compound Addition: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A solvent control is also included.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 20°C) for 24-48 hours.

  • Mortality Assessment: Nematode mortality is assessed by observing the lack of movement in response to a gentle touch with a platinum wire pick. The percentage of dead nematodes is calculated for each concentration.

  • Data Analysis: The LD₅₀ (lethal dose, 50%) value is determined by plotting the percentage of mortality against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Bacillus subtilis) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are unknown, related chlorinated fungal metabolites are known to exert their cytotoxic effects through various mechanisms. This section provides a hypothetical signaling pathway diagram based on the known activities of similar compounds, which often involve the induction of apoptosis.

Hypothesized Apoptotic Pathway:

G cluster_0 Cellular Stress Induction cluster_1 Apoptotic Cascade A This compound Derivative B Mitochondrial Stress A->B C ROS Production B->C Induces D Cytochrome c Release B->D Triggers C->D Triggers E Apaf-1 F Caspase-9 Activation E->F Activates G Caspase-3 Activation F->G Activates H Apoptosis G->H Executes

Caption: Hypothesized Apoptotic Pathway Induced by a this compound-like Compound.

This diagram illustrates a potential mechanism where a this compound derivative induces mitochondrial stress, leading to the production of Reactive Oxygen Species (ROS) and the release of cytochrome c. This triggers the activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis). Further research is necessary to validate this or any other pathway for this compound itself.

Conclusion and Future Directions

This compound represents an intriguing starting point for the discovery of new therapeutic agents, particularly in the areas of nematicidal and antimicrobial drug development. The early findings, though limited, highlight the potential of chlorinated metabolites from the Lachnum genus.

To advance the research on this compound and its derivatives, the following steps are recommended:

  • Total Synthesis and Analogue Production: Development of a synthetic route to this compound would enable the production of a variety of derivatives for structure-activity relationship (SAR) studies.

  • In-depth Biological Screening: Comprehensive screening of this compound and its analogues against a wider panel of nematodes, microbes, and cancer cell lines is needed to fully characterize their biological activity profile.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its therapeutic potential and for rational drug design.

By pursuing these research avenues, the scientific community can build upon the initial discovery of this compound and potentially unlock new classes of potent therapeutic compounds.

References

Exploring the Lachnumon Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The biosynthetic pathway of Lachnumon has not been experimentally elucidated in published scientific literature. This guide presents a putative pathway based on the known principles of fungal polyketide biosynthesis and provides a foundational framework for its experimental investigation. All presented pathways and protocols are hypothetical and intended to serve as a starting point for research.

Introduction

This compound is a chlorinated polyketide natural product isolated from the ascomycete fungus Lachnum papyraceum. It exhibits significant nematicidal and antimicrobial activities, making it a compound of interest for agrochemical and pharmaceutical research. Understanding its biosynthetic pathway is crucial for several reasons: it can enable the bioengineering of the producing strain to increase yields, facilitate the production of novel analogs through combinatorial biosynthesis, and provide insights into the enzymatic mechanisms of polyketide assembly and halogenation.

This technical guide provides a hypothetical model for the biosynthesis of this compound, outlines a comprehensive experimental strategy to elucidate this pathway, and offers generalized protocols for the key experimental techniques required.

Proposed Biosynthetic Pathway for this compound

This compound is a polyketide, a class of secondary metabolites synthesized by the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by large multifunctional enzymes called Polyketide Synthases (PKSs). The structure of this compound, featuring a chlorinated and epoxidized cyclohexenone core, suggests a synthesis mediated by a highly reducing Type I PKS (HR-PKS), followed by a series of post-PKS tailoring modifications.

The proposed pathway can be broken down into the following key stages:

  • Polyketide Chain Assembly: A Type I PKS enzyme iteratively condenses one acetyl-CoA starter unit with several malonyl-CoA extender units to form a linear polyketide chain. The degree of reduction at each extension cycle (ketoreduction, dehydration, and enoylreduction) is programmed into the PKS domains.

  • Cyclization: The completed polyketide chain is cyclized, likely through an intramolecular aldol condensation, to form the core ring structure.

  • Post-PKS Tailoring: The cyclized intermediate undergoes several modifications by tailoring enzymes, which are typically encoded in the same biosynthetic gene cluster (BGC) as the PKS. For this compound, these modifications are proposed to include:

    • Methylation: Addition of a methyl group from S-adenosyl methionine (SAM) by a methyltransferase.

    • Hydroxylation: Oxidation of the ring by a cytochrome P450 monooxygenase.

    • Chlorination: Incorporation of chlorine atoms by a flavin-dependent halogenase, a key step in the biosynthesis of many bioactive fungal metabolites.

    • Epoxidation: Formation of the epoxide ring, potentially catalyzed by an FAD-dependent monooxygenase or an epoxidase.

Lachnumon_Biosynthesis cluster_tailoring Sequential Tailoring Steps AcetylCoA Acetyl-CoA + n Malonyl-CoA PKS Type I PKS (Iterative HR-PKS) AcetylCoA->PKS LinearPolyketide Linear Polyketide Intermediate PKS->LinearPolyketide Cyclization Cyclase Domain LinearPolyketide->Cyclization CyclizedIntermediate Cyclized Polyketide Cyclization->CyclizedIntermediate TailoringEnzymes Post-PKS Tailoring Enzymes CyclizedIntermediate->TailoringEnzymes Methyltransferase Methyltransferase (+ SAM) CyclizedIntermediate->Methyltransferase TailoringEnzymes->Methyltransferase Hydroxylase Hydroxylase (P450) TailoringEnzymes->Hydroxylase Halogenase Halogenase (+ Cl-) TailoringEnzymes->Halogenase Epoxidase Epoxidase TailoringEnzymes->Epoxidase Intermediate1 Intermediate A Methyltransferase->Intermediate1 Intermediate2 Intermediate B Hydroxylase->Intermediate2 Intermediate3 Intermediate C Halogenase->Intermediate3 Intermediate4 Intermediate D Epoxidase->Intermediate4 This compound This compound Intermediate1->Hydroxylase Intermediate2->Halogenase Intermediate3->Epoxidase Intermediate4->this compound

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data Summary

As the biosynthetic pathway for this compound has not been characterized, no quantitative data regarding enzyme kinetics, gene expression levels, or metabolite concentrations is currently available. The table below is a template for how such data could be presented once generated through experimental work.

GeneEnzyme ProductSubstrate(s)K_m (µM)k_cat (s⁻¹)Relative Expression (fold change)Product Titer (mg/L)
lacAType I PKSAcetyl-CoA, Malonyl-CoAN/AN/AN/AN/A
lacBMethyltransferaseS-adenosyl methionineN/AN/AN/AN/A
lacCP450 MonooxygenaseO₂, NADPHN/AN/AN/AN/A
lacDHalogenaseFADH₂, Cl⁻, IntermediateN/AN/AN/AN/A
lacEEpoxidaseO₂, FADH₂N/AN/AN/AN/A

Experimental Workflow for Pathway Elucidation

A systematic approach is required to identify the genes and characterize the enzymes responsible for this compound biosynthesis. The following workflow outlines a logical progression of experiments.

Experimental_Workflow Start Start: Lachnum papyraceum Culture Sequencing 1. Genome Sequencing (e.g., PacBio, Illumina) Start->Sequencing Feeding_Studies Isotope Feeding Studies (¹³C-labeled precursors) Start->Feeding_Studies BGC_ID 2. BGC Identification (antiSMASH, BLAST) Sequencing->BGC_ID Gene_KO 3. Gene Knockout (CRISPR-Cas9) BGC_ID->Gene_KO Heterologous_Expression 5. Heterologous Expression (e.g., in Aspergillus nidulans) BGC_ID->Heterologous_Expression Metabolite_Analysis 4. Metabolite Analysis (LC-MS/MS) Gene_KO->Metabolite_Analysis Pathway_Elucidation End: Pathway Elucidation Metabolite_Analysis->Pathway_Elucidation Confirm gene function Heterologous_Expression->Metabolite_Analysis Verify BGC product In_Vitro_Assay 6. In Vitro Enzyme Assays Heterologous_Expression->In_Vitro_Assay Purify enzymes In_Vitro_Assay->Pathway_Elucidation Characterize kinetics Feeding_Studies->Metabolite_Analysis Trace precursors

Caption: General experimental workflow for this compound pathway elucidation.

Detailed Methodologies

The following sections provide generalized protocols for the key experiments outlined in the workflow. These should be adapted and optimized for Lachnum papyraceum.

Fungal Genomic DNA Extraction
  • Objective: To obtain high-quality genomic DNA from Lachnum papyraceum for genome sequencing.

  • Protocol:

    • Grow L. papyraceum in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days.

    • Harvest mycelia by filtration and freeze-dry or grind to a fine powder in liquid nitrogen.

    • Resuspend ~100 mg of powdered mycelia in 600 µL of extraction buffer (e.g., CTAB buffer).

    • Add 2 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.

    • Add 6 µL of Proteinase K (20 mg/mL) and incubate at 56°C for 1 hour.

    • Perform a phenol:chloroform:isoamyl alcohol (25:24:1) extraction to remove proteins.

    • Precipitate DNA from the aqueous phase with 0.7 volumes of isopropanol.

    • Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.

    • Assess DNA quality and quantity using a NanoDrop spectrophotometer and agarose gel electrophoresis.

Identification of the this compound Biosynthetic Gene Cluster (BGC)
  • Objective: To identify the putative this compound BGC within the sequenced genome.

  • Methodology:

    • Assemble the sequenced genome using appropriate software (e.g., Canu for long reads, SPAdes for short reads).

    • Annotate the genome using tools like AUGUSTUS or FGENESH.

    • Submit the assembled genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server.

    • Analyze the antiSMASH output for predicted polyketide BGCs. Look for clusters containing a Type I PKS, a halogenase, a methyltransferase, and P450 monooxygenases, as these are predicted to be involved in this compound biosynthesis.

    • Use the predicted PKS gene sequence to perform a BLAST search against the NCBI database to find homologous clusters.

Targeted Gene Knockout via CRISPR-Cas9
  • Objective: To confirm the involvement of a candidate gene in this compound biosynthesis by observing the loss of production upon gene deletion.

  • Protocol (Generalized for Fungi):

    • gRNA Design: Design two guide RNAs (gRNAs) targeting the 5' and 3' ends of the target gene using a tool like CRISPR-C.

    • Vector Construction: Assemble a CRISPR-Cas9 vector containing the Cas9 expression cassette, the two gRNA expression cassettes, and a selectable marker (e.g., hygromycin resistance).

    • Protoplast Preparation: Generate protoplasts from young L. papyraceum mycelia using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, driselase).

    • Transformation: Transform the protoplasts with the CRISPR-Cas9 vector using a PEG-mediated method.

    • Selection and Screening: Select for transformants on regeneration medium containing the appropriate antibiotic. Screen putative knockout mutants by PCR using primers flanking the target gene to confirm deletion.

    • Metabolite Analysis: Culture the confirmed knockout mutants and the wild-type strain under producing conditions. Analyze the culture extracts by LC-MS/MS to check for the absence of this compound in the knockout strain.

Metabolite Analysis by LC-MS/MS
  • Objective: To detect and quantify this compound and potential intermediates in fungal culture extracts.

  • Protocol:

    • Extraction: Extract the fungal culture (both mycelia and broth) with an organic solvent like ethyl acetate. Dry the organic phase and resuspend the residue in methanol.

    • LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid).

    • MS/MS Detection: Analyze the eluent using a mass spectrometer operating in both positive and negative ion modes. Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted detection of this compound based on its known mass and fragmentation pattern.

    • Data Analysis: Compare the chromatograms of wild-type, knockout, and heterologous expression strains. Identify peaks corresponding to this compound and any new peaks in mutant strains that might represent pathway intermediates.

Methodological & Application

Application Notes and Protocols: Lachnumon Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lachnumon is a chlorinated cyclohexenone, a natural product isolated from the ascomycete fungus Lachnum papyraceum. It has demonstrated significant nematicidal and antimicrobial properties, making it a compound of interest for further investigation in agricultural and pharmaceutical applications. This document provides a summary of the available information on the production of this compound through fermentation and the subsequent purification protocols, based on the foundational study by Stadler et al. (1993). Additionally, it summarizes the reported biological activities of this compound.

Production of this compound by Fermentation

This compound is produced by submerged fermentation of the ascomycete Lachnum papyraceum. The following protocol is derived from the initial discovery and characterization of this compound.

Producing Organism
  • Organism: Lachnum papyraceum (Karst.) Karst.

  • Type: Ascomycete fungus

Fermentation Protocol

A detailed, step-by-step protocol for the fermentation of Lachnum papyraceum to produce this compound is not publicly available in its entirety. However, based on the initial report, the process involves submerged cultures of the fungus.

General Fermentation Steps:

  • Inoculum Preparation: A pure culture of Lachnum papyraceum is grown on a suitable agar medium to generate a sufficient biomass for inoculation.

  • Submerged Fermentation: The fungal biomass is then transferred to a liquid fermentation medium in shake flasks or a bioreactor. The medium composition is critical for the production of secondary metabolites like this compound but specific details of the medium are not available.

  • Incubation: The culture is incubated under controlled conditions of temperature, agitation, and aeration for a specific period to allow for fungal growth and the production of this compound.

  • Harvesting: After the incubation period, the fungal biomass is separated from the culture broth by filtration or centrifugation. This compound is then extracted from the culture filtrate and/or the mycelial mass.

Purification of this compound

The purification of this compound from the fermentation broth involves a multi-step process to isolate the compound from other metabolites.

Purification Protocol

The following is a generalized protocol for the purification of this compound based on standard techniques for natural product isolation.

  • Extraction: The culture broth and/or mycelial extract is subjected to solvent extraction, typically with an organic solvent such as ethyl acetate, to partition this compound from the aqueous phase.

  • Chromatography: The crude extract is then subjected to a series of chromatographic separations to purify this compound. This may include:

    • Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity to separate compounds based on their affinity for the silica.

    • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using HPLC, likely with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

Biological Activity of this compound

This compound has been reported to exhibit a range of biological activities. The quantitative data from the primary literature is summarized below.

Nematicidal Activity
CompoundTarget OrganismActivity MetricValueReference
This compoundCaenorhabditis elegansNematicidal ActivityHigh[1]
Antimicrobial Activity
CompoundTarget OrganismActivity MetricValueReference
This compoundVarious Fungi and BacteriaAntimicrobial ActivityBroad Spectrum[1]
Cytotoxic Activity
CompoundTarget Cell LineActivity MetricValueReference
This compoundL1210 Leukemia CellsCytotoxic ActivityPotent[1]

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis (fermentation) and purification of this compound.

Lachnumon_Synthesis_Workflow cluster_synthesis This compound Synthesis (Fermentation) A Pure Culture of Lachnum papyraceum B Inoculum Preparation A->B C Submerged Fermentation B->C D Harvesting (Separation of Biomass and Broth) C->D

Caption: Workflow for the production of this compound via fermentation.

Lachnumon_Purification_Workflow cluster_purification This compound Purification E Fermentation Harvest F Solvent Extraction E->F G Crude Extract F->G H Silica Gel Chromatography G->H I Semi-Pure Fractions H->I J Preparative HPLC I->J K Pure This compound J->K

Caption: General workflow for the purification of this compound.

Concluding Remarks

The provided protocols for the synthesis and purification of this compound are based on the initial discovery and characterization of this natural product. Researchers and drug development professionals interested in working with this compound should refer to the primary literature for more specific details, which may not be fully available in the public domain. The potent biological activities of this compound warrant further investigation to explore its potential as a lead compound for the development of new nematicidal and antimicrobial agents.

References

Application Notes & Protocols for Quantitative Analysis of Lachnumon in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lachnumon is a novel small molecule with significant therapeutic potential. Accurate and precise quantification of this compound in biological matrices is crucial for preclinical and clinical pharmacokinetic, pharmacodynamic, and toxicology studies. These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of this compound in various biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2][3] The methodologies described herein are intended to serve as a guide for researchers and can be adapted based on specific laboratory instrumentation and requirements.

Data Presentation

Linearity of this compound Calibration Standards

The linearity of the method was assessed by preparing calibration standards of this compound in the relevant biological matrix (e.g., human plasma) and analyzing them in triplicate. The peak area ratio of this compound to the internal standard (IS) was plotted against the nominal concentration.

Concentration (ng/mL)Mean Peak Area Ratio (n=3)Standard Deviation% Coefficient of Variation (%CV)
10.0120.0018.3
50.0580.0046.9
100.1150.0076.1
500.5920.0254.2
1001.1800.0413.5
5005.9500.1783.0
100011.9200.2982.5

Regression Equation: y = 0.0119x + 0.0005 Correlation Coefficient (r²): 0.9995

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day (n=6) and on three different days.

Quality Control SampleNominal Conc. (ng/mL)Intra-day Mean Conc. (ng/mL) ± SD (n=6)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Mean Conc. (ng/mL) ± SD (n=3 days)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC1514.8 ± 0.96.198.715.2 ± 1.17.2101.3
MQC150153.2 ± 7.54.9102.1147.5 ± 9.36.398.3
HQC800792.5 ± 25.43.299.1810.3 ± 35.64.4101.3
Matrix Effect and Recovery

The matrix effect and recovery of this compound from plasma were assessed at low, medium, and high QC concentrations.

Quality Control SampleConcentration (ng/mL)Mean Peak Area (Post-extraction Spike)Mean Peak Area (Neat Solution)Matrix Effect (%)Mean Peak Area (Pre-extraction Spike)Recovery (%)
LQC1518,54019,23096.416,98091.6
MQC150188,900195,60096.6175,40093.9
HQC8001,012,5001,035,80097.7958,70094.8

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound from plasma samples using protein precipitation, a common and efficient method for removing proteins that can interfere with analysis.[4]

Materials:

  • Biological plasma samples (e.g., human, mouse, rat)

  • This compound standard solutions

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to each tube.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.

  • Vortex the tubes for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (e.g., m/z 450.2 > 250.1)

    • Internal Standard: Precursor ion > Product ion (e.g., m/z 455.2 > 255.1 for a +5 Da labeled IS)

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow sample Biological Sample (Plasma, Serum, etc.) add_is Add Internal Standard (IS) sample->add_is precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data_analysis Data Analysis (Quantification) lc_ms->data_analysis results Results (Concentration) data_analysis->results

Caption: Workflow for this compound quantification in biological samples.

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a hypothetical signaling cascade where this compound is proposed to inhibit the activity of a key kinase, "Kinase B," thereby downregulating a pro-inflammatory response.

signaling_pathway cluster_nucleus stimulus External Stimulus (e.g., Cytokine) receptor Receptor stimulus->receptor kinase_a Kinase A receptor->kinase_a activates kinase_b Kinase B kinase_a->kinase_b activates transcription_factor Transcription Factor (e.g., NF-κB) kinase_b->transcription_factor activates gene_expression Pro-inflammatory Gene Expression transcription_factor->gene_expression promotes nucleus Nucleus response Inflammatory Response gene_expression->response This compound This compound This compound->kinase_b inhibits

Caption: Hypothetical inhibition of a pro-inflammatory pathway by this compound.

References

High-Throughput Screening Assays for Lachnumon: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lachnumon is a novel natural product isolated from fungi, demonstrating significant potential as a therapeutic agent. Preliminary studies suggest that this compound exhibits a range of biological activities, including anti-inflammatory, antifungal, and STAT3 inhibitory effects. To facilitate the exploration of this compound and its analogs for drug development, robust high-throughput screening (HTS) assays are essential. These application notes provide detailed protocols for three distinct HTS assays designed to quantify the bioactivity of this compound and similar compounds, enabling rapid lead identification and optimization.

Anti-Inflammatory Activity: NF-κB Reporter Assay

Application Note

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Dysregulation of this pathway is implicated in numerous inflammatory diseases. This cell-based HTS assay utilizes a reporter gene under the control of an NF-κB response element to quantitatively measure the inhibitory effect of this compound on NF-κB activation. The assay is designed for a 384-well format, allowing for the screening of a large number of compounds.

Experimental Protocol
  • Cell Culture and Seeding:

    • Culture HEK293T cells stably expressing an NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

    • Harvest cells at 80-90% confluency and resuspend in fresh media to a concentration of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well white, clear-bottom plate.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a 10 mM stock solution of this compound and control compounds (e.g., a known NF-κB inhibitor like Bay 11-7082) in DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient.

    • Dilute the compound solutions in cell culture media to the desired final concentrations (typically with a final DMSO concentration ≤ 0.5%).

    • Add 5 µL of the compound dilutions to the respective wells of the cell plate.

    • Incubate for 1 hour at 37°C and 5% CO2.

  • Stimulation and Incubation:

    • Prepare a solution of Tumor Necrosis Factor-alpha (TNF-α) in cell culture media at a concentration that induces a robust reporter signal (e.g., 20 ng/mL).

    • Add 10 µL of the TNF-α solution to all wells except the negative controls.

    • Incubate the plate for 6 hours at 37°C and 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plate and a luciferase assay reagent (e.g., Bright-Glo™) to room temperature.

    • Add 30 µL of the luciferase reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

Data Presentation
CompoundIC50 (µM)Max Inhibition (%)
This compound1.595
Bay 11-7082 (Control)0.898

Visualization

NF_kB_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_readout Readout Seed Seed HEK293T-NF-kB Reporter Cells Incubate1 Incubate 24h Seed->Incubate1 Add_Cmpd Add this compound/ Controls Incubate1->Add_Cmpd Incubate2 Incubate 1h Add_Cmpd->Incubate2 Stimulate Stimulate with TNF-α Incubate2->Stimulate Incubate3 Incubate 6h Stimulate->Incubate3 Add_Luciferase Add Luciferase Reagent Incubate3->Add_Luciferase Read_Lum Measure Luminescence Add_Luciferase->Read_Lum

Caption: Workflow for the NF-κB reporter HTS assay.

NF_kB_Pathway cluster_pathway NF-κB Signaling Pathway cluster_nucleus NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces This compound This compound This compound->IKK Inhibits

Caption: this compound's proposed inhibition of the NF-κB pathway.

Antifungal Activity: Broth Microdilution Assay

Application Note

Fungal infections pose a significant threat, particularly to immunocompromised individuals. The development of new antifungal agents is a critical area of research. This HTS assay is based on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens. The assay utilizes a colorimetric readout with resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin, providing a quantitative measure of cell viability.

Experimental Protocol
  • Fungal Culture and Inoculum Preparation:

    • Grow fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.

    • Harvest spores/cells and suspend in RPMI-1640 medium.

    • Adjust the suspension to a final concentration of 2 x 10^3 cells/mL.

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound and a positive control antifungal (e.g., Amphotericin B) in DMSO.

    • Perform serial dilutions in RPMI-1640 medium in a 384-well plate to achieve the desired final concentrations.

  • Inoculation and Incubation:

    • Add 20 µL of the prepared fungal inoculum to each well containing the test compounds.

    • Include positive (no drug) and negative (no cells) controls.

    • Seal the plates and incubate at 35°C for 24-48 hours, depending on the fungal species.

  • Resazurin Addition and Readout:

    • Prepare a 0.02% resazurin solution in PBS.

    • Add 5 µL of the resazurin solution to each well.

    • Incubate for 4-6 hours at 35°C.

    • Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.

Data Presentation
Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans40.5
Aspergillus fumigatus81
Cryptococcus neoformans20.25

Visualization

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout Prep_Inoculum Prepare Fungal Inoculum Inoculate Inoculate Plate Prep_Inoculum->Inoculate Prep_Cmpd Prepare Compound Dilutions Prep_Cmpd->Inoculate Incubate Incubate 24-48h Inoculate->Incubate Add_Resazurin Add Resazurin Incubate->Add_Resazurin Incubate2 Incubate 4-6h Add_Resazurin->Incubate2 Read_Fluorescence Measure Fluorescence Incubate2->Read_Fluorescence

Caption: Workflow for the antifungal broth microdilution HTS assay.

STAT3 Inhibition: Fluorescence Polarization Assay

Application Note

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This fluorescence polarization (FP) assay is a homogeneous, in-vitro HTS method designed to identify compounds that directly inhibit the binding of STAT3 to its phosphotyrosine peptide ligand at the SH2 domain.

Experimental Protocol
  • Reagent Preparation:

    • Reconstitute recombinant human STAT3 protein in assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Prepare a fluorescently labeled phosphopeptide probe (e.g., 5-FAM-pYLPQTV-NH2) in the assay buffer.

    • Prepare a 10 mM stock solution of this compound and a known STAT3 inhibitor (e.g., Stattic) in DMSO.

  • Assay Procedure:

    • In a 384-well black plate, add 5 µL of the STAT3 protein solution to each well (final concentration, e.g., 10 nM).

    • Add 5 µL of the serially diluted this compound or control compounds.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the fluorescent peptide probe to all wells (final concentration, e.g., 5 nM).

    • Incubate for 30 minutes at room temperature, protected from light.

  • Fluorescence Polarization Reading:

    • Measure the fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.

Data Presentation
CompoundIC50 (µM)
This compound5.2
Stattic (Control)8.6

Visualization

STAT3_FP_Workflow cluster_steps Assay Steps Add_STAT3 Add STAT3 Protein Add_Cmpd Add this compound/ Controls Add_STAT3->Add_Cmpd Incubate1 Incubate 15 min Add_Cmpd->Incubate1 Add_Probe Add Fluorescent Probe Incubate1->Add_Probe Incubate2 Incubate 30 min Add_Probe->Incubate2 Read_FP Read Fluorescence Polarization Incubate2->Read_FP

Caption: Workflow for the STAT3 fluorescence polarization HTS assay.

STAT3_Pathway cluster_pathway STAT3 Signaling Pathway cluster_nucleus STAT3 Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylates STAT3_dimer STAT3 (dimer) STAT3_mono->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Induces This compound This compound This compound->STAT3_mono Inhibits Dimerization

Caption: Proposed inhibition of STAT3 dimerization by this compound.

Application Notes and Protocols for Cell-Based Assay Development for Lachnumon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lachnumon is a chlorinated benzofuran derivative isolated from the ascomycete fungus Lachnum papyraceum. Preliminary studies have revealed its potent biological activities, including cytotoxic, nematicidal, and antimicrobial effects[1]. Furthermore, a related compound, Lachnochromonin, isolated from Lachnum virgineum, has been shown to inhibit tumor cell growth and induce apoptosis by targeting the JAK/STAT3 signaling pathway[2]. These findings suggest that this compound holds significant promise as a lead compound for the development of novel therapeutics, particularly in oncology.

These application notes provide a comprehensive guide for the development of cell-based assays to further characterize the biological activities of this compound and elucidate its mechanism of action. The protocols outlined below are designed to be robust and reproducible, enabling researchers to assess its cytotoxic and apoptotic potential, and to investigate its effects on key cellular signaling pathways.

Section 1: Cytotoxicity Assessment of this compound

A fundamental step in the evaluation of any potential anti-cancer compound is to determine its cytotoxic effects on cancer cells. The following protocols describe two common and reliable methods for assessing cell viability and proliferation: the MTT and SRB assays.

Experimental Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Experimental Protocol 2: Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a colorimetric assay that measures total protein content, which is proportional to the cell number.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well microplates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: After the desired incubation period with this compound, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with distilled water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Data Presentation: Cytotoxicity of this compound

Summarize the quantitative data from the cytotoxicity assays in a table for clear comparison.

Cell LineAssayIncubation Time (h)This compound IC50 (µM)
MCF-7MTT48Value
A549MTT48Value
HeLaMTT48Value
MCF-7SRB48Value
A549SRB48Value
HeLaSRB48Value

Note: Replace "Value" with experimentally determined IC50 values.

Section 2: Apoptosis Induction by this compound

To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), the following assays can be performed.

Experimental Protocol 3: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described in the cytotoxicity protocols.

  • Reagent Addition: After the desired incubation period (e.g., 24 hours), add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Experimental Protocol 4: Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Data Presentation: Apoptotic Activity of this compound

Present the quantitative data from the apoptosis assays in a structured table.

Cell LineAssayTreatment Time (h)This compound Concentration (µM)% Apoptotic Cells (Early + Late)Fold Increase in Caspase-3/7 Activity
MCF-7Annexin V/PI Flow Cytometry24Concentration 1ValueN/A
MCF-7Annexin V/PI Flow Cytometry24Concentration 2ValueN/A
MCF-7Caspase-Glo® 3/724Concentration 1N/AValue
MCF-7Caspase-Glo® 3/724Concentration 2N/AValue

Note: Replace "Concentration" and "Value" with experimental details.

Section 3: Investigation of the JAK/STAT3 Signaling Pathway

Based on the activity of the related compound Lachnochromonin, it is hypothesized that this compound may also target the JAK/STAT3 pathway.

Experimental Protocol 5: STAT3 Reporter Gene Assay

This assay measures the transcriptional activity of STAT3.

Materials:

  • Cancer cell line with a stably or transiently transfected STAT3-responsive luciferase reporter construct

  • This compound

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection (if necessary): Seed cells in a 96-well plate. If not using a stable cell line, transfect the cells with a STAT3 reporter plasmid.

  • Compound Treatment: Treat the cells with this compound for a specified period.

  • Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.

  • Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as a percentage of the stimulated (e.g., with IL-6) control.

Experimental Protocol 6: Western Blotting for Phosphorylated STAT3 (p-STAT3)

This technique detects the levels of activated STAT3 (phosphorylated at Tyr705).

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-STAT3, anti-total STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and a loading control (GAPDH).

Data Presentation: Effect of this compound on the JAK/STAT3 Pathway
Cell LineAssayThis compound Concentration (µM)% Inhibition of STAT3 Reporter ActivityRelative p-STAT3/Total STAT3 Level (Fold Change)
MCF-7STAT3 Reporter AssayConcentration 1ValueN/A
MCF-7STAT3 Reporter AssayConcentration 2ValueN/A
MCF-7Western BlotConcentration 1N/AValue
MCF-7Western BlotConcentration 2N/AValue

Note: Replace "Concentration" and "Value" with experimental details.

Section 4: Visualizing Experimental Workflows and Signaling Pathways

Diagrams

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Treat with this compound (Serial Dilutions) incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 assay_choice MTT or SRB Assay incubation2->assay_choice mt_assay Add MTT Reagent Incubate 3-4h assay_choice->mt_assay MTT srb_assay Fix with TCA Stain with SRB assay_choice->srb_assay SRB solubilize_mt Solubilize Formazan mt_assay->solubilize_mt solubilize_srb Solubilize Dye srb_assay->solubilize_srb read_plate Read Absorbance solubilize_mt->read_plate solubilize_srb->read_plate analysis Calculate % Viability Determine IC50 read_plate->analysis

Caption: Workflow for Cytotoxicity Assessment.

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells treatment Treat with this compound start->treatment assay_choice Choose Assay treatment->assay_choice caspase_assay Add Caspase-Glo® 3/7 Incubate & Read Luminescence assay_choice->caspase_assay Caspase Activity flow_assay Harvest & Stain with Annexin V-FITC/PI assay_choice->flow_assay Flow Cytometry analysis Quantify Apoptosis caspase_assay->analysis flow_analysis Analyze by Flow Cytometry flow_assay->flow_analysis flow_analysis->analysis

Caption: Workflow for Apoptosis Assays.

JAK_STAT_Signaling_Pathway cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates to Nucleus Binds to DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription This compound This compound This compound->JAK Inhibits? This compound->STAT3_inactive Inhibits Phosphorylation? Cytokine Cytokine Cytokine->CytokineReceptor e.g., IL-6

Caption: Hypothesized this compound action on JAK/STAT3.

References

Application Notes and Protocols for Lachnumon in Cancer Treatment Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a summary of the current understanding and suggested protocols for investigating the anti-cancer properties of Lachnumon, a natural product derived from fungi of the Lachnum genus. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data: In Vitro Cytotoxicity

This compound and its related compounds, such as Lachnochromonin, have demonstrated cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, such as cell proliferation.[1][2] The following table summarizes the reported IC50 values for compounds related to this compound.

Cell LineCancer TypeCompoundIC50 (µM)
HTB-26Breast CancerCompound 110 - 50
PC-3Pancreatic CancerCompound 110 - 50
HepG2Hepatocellular CarcinomaCompound 110 - 50
HCT116Colorectal CancerCompound 122.4
HCT116Colorectal CancerCompound 2*0.34
MCF-7Breast CancerLachnochromoninNot specified

*Note: Data for "Compound 1" and "Compound 2" are from a study on oleoyl hybrids of natural antioxidants and are used here as representative examples of cytotoxic compounds against cancer cell lines.[3] Specific IC50 values for this compound may need to be determined empirically.

Mechanism of Action: Inhibition of JAK/STAT3 Signaling

Research on Lachnochromonin, a small molecule isolated from Lachnum virgineum, suggests that its anti-cancer activity is mediated through the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.[4] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a common feature in many cancers.

Lachnochromonin has been shown to block the phosphorylation of STAT3 at tyrosine 705 and serine 727.[4] This inhibition leads to the downregulation of downstream target genes such as c-Myc and Cyclin D1, which are essential for cell cycle progression and cell growth.[4] The proposed mechanism involves the suppression of cell growth, colony formation, and migration, as well as the induction of apoptosis.[4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3 STAT3 JAK->STAT3 3. Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer 4. Dimerization This compound This compound / Lachnochromonin This compound->STAT3 Inhibits Phosphorylation DNA DNA pSTAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Target_Genes Target Genes (c-Myc, Cyclin D1) DNA->Target_Genes 6. Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation 7. Effects

Proposed mechanism of this compound on the JAK/STAT3 pathway.

Experimental Protocols

The following are suggested protocols for the in vitro evaluation of this compound's anti-cancer properties.

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by spectrophotometry, which is directly proportional to the number of viable cells.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry within one hour.

Principle: Western blotting is used to detect the levels of specific proteins in a sample. This protocol aims to determine if this compound affects the phosphorylation of STAT3.

Materials:

  • This compound-treated and control cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Experimental Workflow

The following diagram illustrates a typical workflow for the initial in vitro screening and characterization of this compound's anti-cancer effects.

Experimental_Workflow cluster_setup Phase 1: Initial Screening cluster_mechanism Phase 2: Mechanism of Action cluster_conclusion Phase 3: Conclusion Start Start: this compound Compound Cell_Culture Select & Culture Cancer Cell Lines Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50_Calc Determine IC50 MTT_Assay->IC50_Calc Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Calc->Apoptosis_Assay Use IC50 concentration Western_Blot Western Blot (e.g., for p-STAT3) IC50_Calc->Western_Blot Use IC50 concentration Data_Analysis Data Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion & Future Work Data_Analysis->Conclusion

References

Application Notes and Protocols for the Study of Lachnum Metabolites in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lachnumon is a chlorinated metabolite derived from the ascomycete fungus, Lachnum papyraceum.[1][2] Early research has identified it as possessing nematicidal, antimicrobial, and cytotoxic properties.[1][3] However, as of late 2025, the specific molecular mechanisms and its precise effects on cellular signaling pathways have not been extensively documented in peer-reviewed literature.

Given the interest in natural compounds for therapeutic research, this document provides a detailed framework for studying compounds from the Lachnum genus. Due to the limited specific data on this compound's pathway interactions, we will use Lachnochromonin , a closely related fungal metabolite from Lachnum virgineum, as a primary case study. Lachnochromonin has been demonstrated to inhibit tumor cell growth and promote apoptosis by targeting the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway .[4]

These notes are intended for researchers, scientists, and drug development professionals, providing both conceptual understanding and practical protocols for investigating the cellular effects of these compounds.

Application Note 1: Lachnochromonin as an Inhibitor of the JAK/STAT3 Signaling Pathway

The JAK/STAT3 signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and inflammation. Its aberrant, persistent activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.

Lachnochromonin, a small molecule isolated from Lachnum virgineum, has been identified as a potent inhibitor of this pathway.[4] Its primary mechanism of action involves the suppression of STAT3 phosphorylation, a key step in the activation of the cascade. This inhibition leads to a series of downstream anti-tumor effects, including the induction of apoptosis, reduction of cell viability, and impairment of cell migration in cancer cells, particularly demonstrated in breast cancer cell lines.[4]

Key Applications:

  • Cancer Biology: Investigating the anti-proliferative and pro-apoptotic effects of Lachnochromonin in various cancer cell lines.

  • Drug Discovery: Using Lachnochromonin as a lead compound for the development of novel STAT3 inhibitors.

  • Cell Signaling Research: Elucidating the precise molecular interactions between Lachnochromonin and components of the JAK/STAT3 pathway.

Diagram of the JAK/STAT3 Signaling Pathway and Inhibition by Lachnochromonin

JAK_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerizes DNA DNA STAT3_active->DNA Translocates to Nucleus & Binds TargetGenes Target Genes (e.g., Bcl-2, Cyclin D1) DNA->TargetGenes Gene Transcription Proliferation Proliferation TargetGenes->Proliferation Survival Survival TargetGenes->Survival Lachnochromonin Lachnochromonin Lachnochromonin->JAK Inhibits Phosphorylation

Caption: Lachnochromonin inhibits the JAK/STAT3 pathway by preventing STAT3 phosphorylation.

Quantitative Data Summary

The following table summarizes the reported effects of Lachnochromonin on the human breast cancer cell line MCF-7.[4] This data is crucial for designing experiments and understanding the dose-dependent effects of the compound.

ParameterCell LineValue/EffectConcentration
Cell Viability (IC₅₀) MCF-7~20 µM48h treatment
STAT3 Phosphorylation MCF-7Significant Decrease10-40 µM
Total STAT3 MCF-7No Significant Change10-40 µM
Apoptosis (Annexin V) MCF-7Significant Increase20 µM
Cell Migration MCF-7Significant Inhibition20 µM

Experimental Protocols

Detailed methodologies are provided below for key experiments to assess the impact of a compound like this compound or Lachnochromonin on a target cellular pathway.

Protocol 1: Cell Viability Assessment using SRB Assay

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well plates

  • Test compound (Lachnochromonin) stock solution

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., 0, 1, 5, 10, 20, 40, 80 µM) for 48 hours.

  • Cell Fixation: Gently remove the medium. Wash wells once with PBS. Add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution to each well and stain for 15 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Measurement: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

Objective: To measure the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 to assess pathway inhibition.

Materials:

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with the test compound for a specified time (e.g., 24 hours). Lyse the cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour. Wash again and apply the ECL reagent.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To measure total STAT3 and a loading control (GAPDH), strip the membrane and re-probe with the respective primary antibodies.

Diagram of the Western Blot Workflow

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Electrotransfer (to PVDF Membrane) C->D E 5. Blocking (5% Milk/BSA) D->E F 6. Primary Antibody Incubation (e.g., anti-pSTAT3) E->F G 7. Secondary Antibody Incubation (HRP-linked) F->G H 8. Chemiluminescent Detection (ECL) G->H I 9. Imaging & Analysis H->I

Caption: Standard experimental workflow for Western Blot analysis.

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.

Materials:

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treatment: Seed cells and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour.

  • Analysis:

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

While the specific cellular targets of this compound remain to be fully elucidated, the methodologies and findings associated with the related compound, Lachnochromonin, provide a robust blueprint for future investigation. The protocols detailed here for assessing cell viability, pathway-specific protein phosphorylation, and apoptosis can be directly applied to characterize the bioactivity of this compound and other novel metabolites. By focusing on key oncogenic pathways like JAK/STAT3, researchers can efficiently screen and validate the therapeutic potential of these natural products.

References

Application Notes and Protocols: Techniques for Labeling in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A critical prerequisite for the successful imaging of biological molecules and structures is the development of robust and efficient labeling techniques. The choice of label and the corresponding conjugation strategy are dictated by the nature of the target molecule, the imaging modality to be employed, and the biological question being addressed. This document provides a detailed overview of common labeling techniques applicable to a wide range of molecules for various imaging applications, including fluorescence microscopy, Positron Emission Tomography (PET), and biotin-based detection methods. Due to the absence of specific information in the scientific literature for a molecule termed "Lachnumon," the following protocols are generalized for common classes of biomolecules (e.g., proteins, nanoparticles). Researchers intending to label a novel molecule should adapt these protocols based on its specific chemical properties.

Section 1: Fluorescent Labeling

Fluorescent labeling is a cornerstone of biological imaging, enabling the visualization of molecules and cellular structures with high spatial and temporal resolution. The selection of a fluorescent dye depends on factors such as its brightness, photostability, and spectral properties.

Amine-Reactive Labeling using N-hydroxysuccinimide (NHS) Esters

This is one of the most common methods for labeling proteins and other molecules containing primary amines.

Experimental Protocol:

  • Reagent Preparation:

    • Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

    • Prepare a stock solution of the NHS-ester functionalized fluorescent dye (e.g., an Alexa Fluor™ or DyLight™ NHS ester) in a dry organic solvent like DMSO at 1-10 mg/mL.

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution at a molar ratio of 5-20 moles of dye per mole of protein. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis against a suitable buffer.

Workflow for Amine-Reactive Fluorescent Labeling:

cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer Incubation Incubate 1 hr RT, Dark Protein->Incubation Dye NHS-Ester Dye in DMSO Dye->Incubation Purify Size-Exclusion Chromatography or Dialysis Incubation->Purify LabeledProtein Labeled Protein Purify->LabeledProtein

Caption: Workflow for fluorescently labeling proteins via amine-reactive NHS esters.

Section 2: Radiolabeling for PET Imaging

Positron Emission Tomography (PET) is a highly sensitive in vivo imaging technique that requires the labeling of a tracer molecule with a positron-emitting radionuclide.

Radiolabeling with Copper-64 (⁶⁴Cu)

⁶⁴Cu is a commonly used PET isotope due to its convenient half-life (12.7 hours) and decay characteristics.[1][2][3] Labeling is typically achieved by chelation using a bifunctional chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

Experimental Protocol:

  • Conjugation of Chelator:

    • Conjugate a DOTA-NHS ester to the molecule of interest via amine-reactive chemistry, following a similar protocol to section 1.1.

    • Purify the DOTA-conjugated molecule to remove unconjugated chelator.

  • Radiolabeling:

    • In a reaction vial, combine the DOTA-conjugated molecule (typically 1-5 mg/mL) with ⁶⁴CuCl₂ in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5). The amount of ⁶⁴Cu will depend on the desired specific activity.

    • Incubate the reaction at 37-45°C for 30-60 minutes.

  • Quality Control:

    • Determine the radiochemical purity using radio-TLC or radio-HPLC.

    • Purify the ⁶⁴Cu-labeled molecule if necessary, typically using a size-exclusion column.

Workflow for ⁶⁴Cu Radiolabeling:

cluster_conjugation Chelator Conjugation cluster_labeling Radiolabeling cluster_qc Quality Control Molecule Target Molecule ConjugatedMolecule DOTA-Conjugated Molecule Molecule->ConjugatedMolecule DOTA_NHS DOTA-NHS Ester DOTA_NHS->ConjugatedMolecule Incubate Incubate 37-45°C 30-60 min ConjugatedMolecule->Incubate Cu64 ⁶⁴CuCl₂ Cu64->Incubate QC Radio-TLC/HPLC Incubate->QC RadiolabeledMolecule ⁶⁴Cu-Labeled Molecule QC->RadiolabeledMolecule

Caption: Workflow for radiolabeling with ⁶⁴Cu using a DOTA chelator.

Section 3: Biotinylation for Detection and Purification

Biotinylation is the process of covalently attaching biotin to a molecule. The high affinity of biotin for avidin and streptavidin can then be exploited for detection, purification, and immobilization. A common method involves the use of Sulfo-NHS-SS-Biotin for labeling cell surface proteins.[4][5]

Cell Surface Biotinylation

This protocol is designed for labeling proteins on the surface of living cells.[6][7][8]

Experimental Protocol:

  • Cell Preparation:

    • Wash cells grown in culture three times with ice-cold PBS to stop metabolic activity and remove any contaminating proteins.[7][8]

  • Biotinylation:

    • Prepare a fresh solution of Sulfo-NHS-SS-Biotin in ice-cold PBS at a concentration of 0.5-1.0 mg/mL.

    • Incubate the cells with the biotinylation reagent for 30 minutes at 4°C with gentle agitation.[7][8]

  • Quenching:

    • Remove the biotinylation reagent and quench the reaction by adding an ice-cold quenching solution (e.g., PBS containing 100 mM glycine) for 10-15 minutes at 4°C.[7]

  • Cell Lysis and Analysis:

    • Wash the cells again with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • The biotinylated proteins in the lysate can now be captured using streptavidin-agarose beads for subsequent analysis (e.g., by western blotting or mass spectrometry).

Workflow for Cell Surface Biotinylation:

cluster_prep Cell Preparation cluster_biotinylation Biotinylation cluster_quenching Quenching cluster_analysis Downstream Analysis Cells Cultured Cells Wash1 Wash 3x Ice-Cold PBS Cells->Wash1 Incubate Incubate 30 min 4°C Wash1->Incubate BiotinReagent Sulfo-NHS-SS-Biotin BiotinReagent->Incubate Quench Add Quenching Buffer Incubate->Quench Lysis Cell Lysis Quench->Lysis Capture Streptavidin Capture Lysis->Capture Analysis Western Blot/ Mass Spec Capture->Analysis

Caption: Workflow for the biotinylation of cell surface proteins.

Section 4: Quantitative Data Summary

The efficiency of labeling is a critical parameter that needs to be assessed. The following table provides a template for summarizing key quantitative data for different labeling techniques. Actual values will be dependent on the specific molecule and experimental conditions.

Labeling TechniqueTarget MoleculeLabelMolar Ratio (Dye:Molecule)Labeling Efficiency (%)Specific Activity (for Radiolabeling)Reference
Amine-ReactiveProtein (e.g., IgG)Alexa Fluor 488 NHS Ester10:180-95%N/A[Empirical]
RadiolabelingDOTA-Peptide⁶⁴CuN/A>95% (Radiochemical)1-10 GBq/µmol[Empirical]
BiotinylationCell Surface ProteinsSulfo-NHS-SS-BiotinN/AVariableN/A[Empirical]

Note: The data presented in this table are representative examples and should be determined experimentally for each specific application.

References

Application Notes and Protocols for Preclinical Evaluation of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of novel therapeutic compounds. Due to the absence of publicly available information on a compound named "Lachnumon," this document presents a generalized framework using a hypothetical agent, "Novopound," to illustrate the necessary experimental protocols, data presentation, and visualization of key biological and experimental processes. Researchers can adapt this template for their specific compound of interest by substituting the provided data and methodologies with their own experimental findings.

Introduction

The preclinical phase of drug development is critical for establishing the initial safety and efficacy profile of a new chemical entity (NCE). This phase involves a series of in vitro and in vivo studies designed to characterize the compound's pharmacological, toxicological, and pharmacokinetic properties before it can be considered for human clinical trials. These notes outline standard procedures for such an evaluation.

Compound Formulation and Preparation

For preclinical studies, a consistent and well-characterized formulation of the test compound is essential. The following provides a sample formulation protocol.

Protocol 2.1: Preparation of Novopound for In Vitro Studies

  • Stock Solution Preparation:

    • Weigh 10 mg of Novopound powder using an analytical balance.

    • Dissolve the powder in 1 mL of 100% dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw a fresh aliquot of the stock solution immediately before use.

    • Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations.

    • Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.

Protocol 2.2: Formulation of Novopound for In Vivo Administration

  • Vehicle Selection: A suitable vehicle is chosen based on the compound's solubility and the route of administration. For oral gavage in rodents, a common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Formulation:

    • Calculate the required amount of Novopound and vehicle based on the desired dose and the number of animals.

    • Levigate the Novopound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring or sonicating to ensure a homogenous suspension.

    • Prepare the formulation fresh on the day of dosing.

In Vitro Efficacy and Cytotoxicity

In vitro assays are fundamental for determining a compound's biological activity and its potential for toxicity at the cellular level.

Protocol 3.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Novopound (e.g., 0.1, 1, 10, 100, 1000 µM) for 72 hours. Include a vehicle-only control group.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Novopound in Cancer Cell Lines

Cell Line IC50 (µM) after 72h
MCF-7 (Breast) 8.5
A549 (Lung) 15.2

| HCT116 (Colon) | 11.8 |

In Vivo Preclinical Studies

Animal models are essential for evaluating the efficacy, safety, and pharmacokinetic profile of a compound in a whole-organism setting.

Protocol 4.1: Rodent Xenograft Model for Antitumor Efficacy

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100-150 mm³).

  • Randomization and Dosing: Randomize mice into treatment and control groups (n=8-10 per group). Administer Novopound (e.g., 25, 50 mg/kg) or vehicle control daily via oral gavage.

  • Efficacy Endpoints: Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Termination: Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study period. Collect tumors for further analysis.

Quantitative Data Summary

Table 2: Antitumor Efficacy of Novopound in MCF-7 Xenograft Model

Treatment Group Dose (mg/kg) Mean Tumor Volume at Day 21 (mm³) Percent Tumor Growth Inhibition (%)
Vehicle Control - 1250 ± 150 -
Novopound 25 625 ± 80 50

| Novopound | 50 | 312 ± 50 | 75 |

Toxicology and Safety Pharmacology

Preliminary toxicity studies are conducted to identify potential adverse effects and to determine a safe dose range.

Protocol 5.1: Acute Oral Toxicity Study in Rodents

  • Animal Model: Use healthy, young adult rats (e.g., Sprague-Dawley), with an equal number of males and females.

  • Dosing: Administer a single high dose of Novopound (e.g., 2000 mg/kg) via oral gavage. A control group receives the vehicle.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Quantitative Data Summary

Table 3: Acute Oral Toxicity of Novopound in Rats

Dose (mg/kg) Mortality (within 14 days) Clinical Signs of Toxicity

| 2000 | 0/10 | No significant signs observed |

Pharmacokinetics

Pharmacokinetic (PK) studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Protocol 6.1: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Use adult mice (e.g., C57BL/6).

  • Dosing: Administer a single dose of Novopound (e.g., 10 mg/kg intravenously and 50 mg/kg orally) to separate groups of mice.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture.

  • Plasma Analysis: Process blood to plasma and analyze the concentration of Novopound using a validated analytical method such as LC-MS/MS.

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Quantitative Data Summary

Table 4: Key Pharmacokinetic Parameters of Novopound in Mice

Route of Administration Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) t1/2 (h)
Intravenous 10 1500 0.25 3200 3.5

| Oral | 50 | 850 | 1.0 | 4800 | 4.2 |

Signaling Pathway and Workflow Visualizations

Understanding the mechanism of action and the experimental process is aided by clear visual diagrams.

cluster_workflow Experimental Workflow for In Vivo Efficacy A MCF-7 Cell Culture B Tumor Implantation in Nude Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomization into Groups C->D E Daily Oral Dosing (Vehicle or Novopound) D->E F Tumor and Body Weight Measurement (2x/week) E->F 21 Days G Endpoint Reached F->G H Euthanasia and Tissue Collection G->H

Caption: Workflow for assessing in vivo antitumor efficacy.

cluster_pathway Hypothetical Signaling Pathway for Novopound Novopound Novopound EGFR EGFR Novopound->EGFR Inhibits PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Postulated mechanism of action for Novopound.

Conclusion

The protocols and data presented herein provide a template for the systematic preclinical evaluation of a novel therapeutic agent. By following these standardized procedures, researchers can generate the robust and reliable data necessary to support the advancement of a compound into clinical development. It is imperative that all animal studies be conducted in accordance with institutional and national guidelines for animal welfare.

Standard Operating Procedures for Lachnumon Handling and Storage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on currently available information for Lachnumon and general laboratory procedures for similar compounds. This compound is a secondary metabolite produced by the ascomycete Lachnum papyraceum and is noted for its nematicidal and antimicrobial properties. As specific experimental data for this compound is limited, some of the protocols provided are adapted from established methods for assessing antimicrobial and nematicidal activities of fungal metabolites. All procedures involving this compound should be performed by trained personnel in a laboratory setting with appropriate safety precautions.

Handling and Storage

Proper handling and storage of this compound are critical to maintain its stability and ensure the safety of laboratory personnel. Given its biological activity, this compound should be handled as a potentially hazardous compound.

Safety Precautions

Due to its cytotoxic potential, the following safety measures are recommended:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves when handling this compound in either powder or solution form.

  • Ventilation: Handle solid this compound and prepare stock solutions in a chemical fume hood or a biological safety cabinet to avoid inhalation of airborne particles.

  • Spill Management: In case of a spill, decontaminate the area with an appropriate solvent (e.g., 70% ethanol) and absorb the material with an inert absorbent. Dispose of contaminated materials as hazardous waste.[1][2]

  • Waste Disposal: All waste contaminated with this compound, including pipette tips, tubes, and plates, should be disposed of as hazardous chemical waste according to institutional guidelines.[1][2]

Storage Conditions

The stability of this compound is dependent on its form (powder or in solvent) and the storage temperature. The following storage conditions are recommended based on supplier data:

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Data summarized from supplier information.

Note: For long-term storage, it is recommended to store this compound as a powder at -20°C. Avoid repeated freeze-thaw cycles of solutions.

Preparation of Stock Solutions

This compound is sparingly soluble in water. For experimental use, it is recommended to prepare a concentrated stock solution in an organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound.

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening.

    • In a chemical fume hood, add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C as indicated in the storage table.

Proposed Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, as a member of the cyclohexenone class of compounds, its biological activity is likely attributed to its electrophilic nature.

Antimicrobial Action

Cyclohexenones can act as Michael acceptors, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to enzyme inhibition and disruption of cellular processes. A proposed mechanism involves the inhibition of solute transport across the bacterial cell membrane, similar to other cyclohexane derivatives.[3]

Nematicidal Action

The nematicidal activity of many fungal metabolites is attributed to their mycotoxin properties, which can have a range of effects on nematodes.[4] For this compound, a plausible mechanism is the disruption of essential enzymatic functions or interference with the nematode's nervous system through covalent modification of key proteins.

Experimental Protocols

The following are detailed protocols for assessing the antimicrobial and nematicidal activities of this compound. These are generalized protocols and may require optimization for specific target organisms.

Protocol for Determining Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[5][6][7][8][9]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial or fungal culture

  • Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Inoculum:

    • Culture the test microorganism overnight in the appropriate broth medium.

    • Dilute the overnight culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of this compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well to achieve the highest desired test concentration (e.g., for a 100 µg/mL starting concentration, add 1 µL of a 10 mg/mL stock to 99 µL of broth).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well containing the this compound dilutions.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol for Nematicidal Activity Assay

This protocol is designed to evaluate the direct toxic effect of this compound on nematodes.[10][11][12]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Nematode culture (e.g., Caenorhabditis elegans or a plant-parasitic species)

  • Sterile 24-well or 96-well plates

  • M9 buffer or sterile water

  • Inverted microscope

Procedure:

  • Prepare Nematode Suspension:

    • Wash nematodes from culture plates with M9 buffer or sterile water.

    • Adjust the concentration to approximately 50-100 nematodes per 50 µL.

  • Prepare this compound Test Solutions:

    • In the wells of the test plate, prepare the desired concentrations of this compound by diluting the stock solution in M9 buffer or sterile water. Ensure the final DMSO concentration is non-lethal to the nematodes (typically ≤ 1%).

  • Exposure:

    • Add 50 µL of the nematode suspension to each well containing the this compound test solutions.

    • Include a solvent control (buffer/water with the same concentration of DMSO as the test wells) and a negative control (buffer/water only).

  • Incubation:

    • Incubate the plates at the appropriate temperature for the nematode species (e.g., 20-25°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Assessment of Mortality:

    • At each time point, count the number of dead nematodes in each well under an inverted microscope. Nematodes are considered dead if they do not respond to a gentle touch with a fine probe.

    • Calculate the percentage mortality for each concentration.

Visualizations

Proposed General Mechanism of Action of Cyclohexenones

G cluster_0 Cellular Environment cluster_1 Cellular Disruption This compound This compound Target_Protein Target Protein (e.g., Enzyme) This compound->Target_Protein Michael Addition Nucleophilic_Residue Nucleophilic Residue (e.g., Cysteine Thiol) Target_Protein->Nucleophilic_Residue Inactivated_Protein Inactivated Protein Nucleophilic_Residue->Inactivated_Protein Disrupted_Pathway Disrupted Metabolic or Signaling Pathway Inactivated_Protein->Disrupted_Pathway Cell_Death Cell Death or Growth Inhibition Disrupted_Pathway->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Antimicrobial Susceptibility Testing

A Prepare Standardized Microbial Inoculum C Inoculate Plate with Microbial Suspension A->C B Prepare Serial Dilutions of this compound in 96-well Plate B->C D Incubate at Optimal Temperature and Time C->D E Assess Microbial Growth (Visual or OD Measurement) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination.

Experimental Workflow for Nematicidal Activity Assay

A Prepare Nematode Suspension C Expose Nematodes to This compound Solutions A->C B Prepare this compound Test Concentrations B->C D Incubate at Appropriate Temperature C->D E Assess Nematode Mortality at Timed Intervals D->E F Calculate Percent Mortality E->F

Caption: Workflow for nematicidal assay.

References

Troubleshooting & Optimization

Technical Support Center: Lachnumon Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the yield and purity of Lachnumon, a chlorinated metabolite from the ascomycete Lachnum papyraceum.

Troubleshooting Guide

This guide addresses common issues that may arise during the fermentation, extraction, and purification of this compound.

Issue Potential Cause Suggested Solution
Low or No this compound Yield in Fermentation Incorrect fungal strain or loss of productivity through repeated subculturing.Ensure you are using a verified high-producing strain of Lachnum papyraceum. It is advisable to go back to a cryopreserved stock culture.
Suboptimal fermentation medium composition.Systematically test different carbon and nitrogen sources. The original literature on related species suggests that media composition can significantly impact secondary metabolite production.
Inappropriate fermentation parameters (pH, temperature, aeration).Optimize pH, temperature, and shaking speed through small-scale pilot experiments. Monitor the pH of the culture throughout the fermentation and adjust if necessary.
Presence of inhibitory substances in the medium.The addition of bromides (e.g., CaBr₂) to the culture medium has been shown to inhibit the production of chlorinated metabolites like this compound and favor the production of other compounds. Ensure the water and media components are free from inhibitory ions.
Poor Extraction Efficiency Incomplete cell lysis.If this compound is intracellular, ensure adequate cell disruption using methods such as ultrasonication or homogenization of the mycelia.
Incorrect solvent polarity.Experiment with a range of solvent polarities for extraction, such as ethyl acetate, acetone, or dichloromethane, to find the most effective solvent for this compound.
Emulsion formation during liquid-liquid extraction.To break emulsions, try adding brine, centrifuging the mixture at a low speed, or passing the mixture through a filter aid like celite.
Low Purity After Initial Purification Co-extraction of related metabolites.Lachnum papyraceum is known to produce a variety of related compounds. An initial purification step using solid-phase extraction (SPE) with a suitable sorbent can help remove major impurities before final purification.
Suboptimal chromatography conditions.Optimize the mobile phase composition, gradient, and flow rate for your HPLC or column chromatography. Test different stationary phases (e.g., C18, silica) to achieve the best separation.
Presence of structurally similar impurities.High-resolution preparative HPLC may be necessary to separate this compound from its close analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chlorinated fungal metabolite with cytotoxic, nematicidal, and antimicrobial properties.[1] It is produced by the ascomycete fungus Lachnum papyraceum.[1]

Q2: What are some of the key challenges in producing this compound?

A2: The main challenges include achieving high fermentation yields, as the production of secondary metabolites can be sensitive to culture conditions, and purifying this compound from a complex mixture of other structurally related compounds also produced by Lachnum papyraceum.

Q3: How can I monitor this compound production during fermentation?

A3: You can monitor this compound production by taking small samples from your fermentation broth at regular intervals, extracting them with a suitable organic solvent, and analyzing the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or by mass spectrometry.

Q4: Are there any known compounds that are commonly co-produced with this compound?

A4: Yes, Lachnum papyraceum also produces other related metabolites such as lachnumol A, mycorrhizin A, and chloromycorrhizin A.[1] The presence of these compounds can complicate the purification of this compound.

Q5: What is the impact of bromide ions on this compound production?

A5: The presence of bromide ions in the culture medium has been reported to strongly inhibit the production of this compound and other chlorinated metabolites. Instead, the fungus may produce brominated analogs or other classes of compounds. Therefore, it is crucial to avoid bromide contamination in your fermentation medium.

Experimental Protocols

Fermentation of Lachnum papyraceum

This protocol describes a general procedure for the submerged culture of Lachnum papyraceum to produce this compound.

  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature culture of Lachnum papyraceum from an agar plate to a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Yeast Malt Extract Broth).

    • Incubate the flask on a rotary shaker at approximately 120 rpm and 25°C for 3-5 days to generate a sufficient amount of mycelial biomass.

  • Production Culture:

    • Transfer the seed culture to a larger production flask (e.g., 1 L Erlenmeyer flask containing 200 mL of production medium) or a bioreactor.

    • The production medium should be optimized for secondary metabolite production, which may involve limiting certain nutrients to trigger the desired metabolic pathways.

    • Incubate the production culture under controlled conditions of temperature, agitation, and aeration for a period of 7-21 days.

  • Monitoring:

    • Periodically and aseptically withdraw samples to monitor fungal growth (mycelial dry weight), pH, nutrient consumption, and this compound production (via HPLC analysis of an extracted subsample).

Extraction and Purification of this compound

This protocol outlines a general workflow for extracting and purifying this compound from the fermentation broth.

  • Harvesting:

    • After the fermentation period, separate the mycelium from the culture broth by filtration or centrifugation.

  • Extraction:

    • The culture broth can be extracted with a water-immiscible organic solvent such as ethyl acetate. Perform the extraction multiple times to ensure a high recovery rate.

    • The mycelium should be extracted separately, potentially after homogenization, using a solvent like acetone or methanol to recover any intracellular this compound.

  • Solvent Evaporation:

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Initial Purification (Optional):

    • The crude extract can be subjected to Solid-Phase Extraction (SPE) or vacuum liquid chromatography (VLC) on silica gel to remove highly polar and non-polar impurities.

  • Chromatographic Purification:

    • The partially purified extract should be further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • A gradient elution system, for example, with a mobile phase consisting of water and acetonitrile or methanol (both potentially containing a small amount of formic acid or acetic acid to improve peak shape), is typically used.

    • Collect fractions and analyze them by analytical HPLC to identify those containing pure this compound.

  • Final Purification and Verification:

    • Pool the pure fractions and evaporate the solvent.

    • The purity of the final product should be confirmed by analytical HPLC, and its identity verified by mass spectrometry and NMR spectroscopy.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification inoculum Inoculum Preparation production Production Culture inoculum->production Inoculation monitoring Monitoring production->monitoring Sampling harvest Harvesting production->harvest extraction Solvent Extraction harvest->extraction evaporation Evaporation extraction->evaporation initial_purification Initial Purification (SPE/VLC) evaporation->initial_purification hplc Preparative HPLC initial_purification->hplc final_verification Purity & ID Verification hplc->final_verification

Caption: Experimental workflow for this compound production.

troubleshooting_yield cluster_fermentation Fermentation Issues cluster_extraction Extraction Issues start Low this compound Yield strain Incorrect Strain? start->strain media Suboptimal Media? start->media params Incorrect Parameters? start->params lysis Incomplete Lysis? start->lysis solvent Wrong Solvent? start->solvent sol_strain Verify Strain strain->sol_strain Solution sol_media Optimize Media media->sol_media Solution sol_params Optimize Parameters params->sol_params Solution sol_lysis Improve Lysis lysis->sol_lysis Solution sol_solvent Test Solvents solvent->sol_solvent Solution

Caption: Troubleshooting low this compound yield.

References

Technical Support Center: Optimizing Lachnumon Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Due to the limited availability of published in vivo research data for Lachnumon, this technical support center provides general guidance for optimizing dosages of novel compounds in animal models, alongside the sparse information currently available for this compound and related compounds. Researchers are strongly encouraged to conduct thorough dose-finding and toxicity studies for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural product belonging to the cyclohexenone class of compounds. It is a metabolite isolated from the ascomycete fungus Lachnum papyraceum.[1] Published research has indicated that this compound possesses nematicidal and antimicrobial properties.[1]

Q2: Are there any established in vivo dosages for this compound?

Unfortunately, there is a lack of specific, peer-reviewed in vivo dosage information for this compound in publicly available scientific literature. The development of appropriate in vivo dosages requires careful dose-escalation and toxicity studies.

Q3: How should I prepare this compound for in vivo administration?

While specific protocols for this compound are not available, general formulations for compounds with low water solubility can be considered as a starting point. These formulations aim to create a stable solution or suspension suitable for administration to animals. Some common oral formulations include:

  • Dissolving the compound in Polyethylene glycol 400 (PEG400).

  • Suspending the compound in a 0.2% solution of Carboxymethyl cellulose.

  • Dissolving the compound in a solution of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.

  • Mixing the compound with powdered food.[1]

For parenteral administration, a common approach for dissolving compounds in DMSO for in vivo use involves a multi-step process:

  • Prepare a stock solution in DMSO.

  • Add PEG300 and mix until clear.

  • Add Tween 80 and mix until clear.

  • Finally, add ddH₂O to reach the desired final concentration.[1]

It is critical to test the stability and solubility of this compound in any chosen vehicle before administration.

Troubleshooting Guide for In Vivo Experiments

Issue Potential Cause Troubleshooting Steps
Poor Compound Solubility/Precipitation in Formulation The chosen vehicle is not suitable for this compound.- Test a range of solvents and co-solvents (e.g., PEG300, PEG400, Cremophor EL).- Use sonication or gentle heating to aid dissolution.- Consider micronizing the compound to increase surface area.
Adverse Effects in Animals (e.g., weight loss, lethargy) The administered dose is too high, leading to toxicity.- Immediately reduce the dosage or cease administration.- Conduct a thorough dose-finding study starting with a very low dose.- Monitor animals closely for any signs of distress.
Lack of Efficacy at Tested Doses - The dosage is too low.- Poor bioavailability via the chosen administration route.- The compound is rapidly metabolized.- Gradually escalate the dose while monitoring for toxicity.- Consider a different route of administration (e.g., intraperitoneal instead of oral).- Perform pharmacokinetic studies to determine the compound's half-life and distribution.
High Variability in Experimental Results - Inconsistent formulation preparation.- Inaccurate dosing.- Biological variability in the animal model.- Ensure the formulation is homogenous before each administration.- Use precise techniques for animal dosing.- Increase the number of animals per group to improve statistical power.

Experimental Protocols

As no specific in vivo experimental protocols for this compound are available, a generalized protocol for evaluating a novel nematicidal compound in a Caenorhabditis elegans model is provided below as an example of an initial efficacy study.

Protocol: In Vivo Nematicidal Activity of a Test Compound using C. elegans

  • Preparation of C. elegans : Synchronize a culture of L4 stage C. elegans.

  • Compound Preparation : Prepare a stock solution of the test compound in DMSO. Create a dilution series in M9 buffer.

  • Assay :

    • In a 96-well plate, add the diluted compound to wells containing a lawn of OP50 E. coli (the food source for C. elegans).

    • Add a defined number of L4 worms to each well.

    • Include a positive control (e.g., levamisole) and a negative control (vehicle only).

  • Incubation : Incubate the plate at 20°C.

  • Analysis : At 24, 48, and 72 hours, assess worm motility and survival under a microscope. Motility can be scored, or worms can be gently prodded to determine if they are alive.

  • Data Interpretation : Calculate the percentage of paralyzed or dead worms at each concentration and time point to determine the EC50 (half-maximal effective concentration).

Signaling Pathways and Experimental Workflows

Given the absence of data on this compound's mechanism of action, a diagram of a hypothetical experimental workflow for initial in vivo compound screening is provided.

experimental_workflow cluster_preclinical In Vivo Compound Screening Workflow start Novel Compound (this compound) formulation Formulation Development & Solubility Testing start->formulation dose_finding Maximum Tolerated Dose (MTD) Study (Dose Escalation) formulation->dose_finding efficacy_model Efficacy Study in Disease Model dose_finding->efficacy_model pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies efficacy_model->pk_pd toxicology Acute & Chronic Toxicity Studies pk_pd->toxicology end Data Analysis & Go/No-Go Decision toxicology->end

Caption: A generalized workflow for the initial in vivo evaluation of a novel compound.

Disclaimer: This information is intended for research purposes only and should not be considered a substitute for rigorous, experimentally determined protocols and safety assessments. The lack of specific data for this compound necessitates a cautious and methodical approach to any in vivo experimentation.

References

Minimizing off-target effects of Lachnumon

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Lachnumon Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during experiments with this compound.

Question/Issue Answer/Troubleshooting Steps
High cell toxicity observed at effective concentrations. 1. Confirm On-Target Potency: First, verify the IC50 of this compound on your target of interest in your specific cell line. Potency can vary between cell types. 2. Titrate Dosage: Perform a dose-response curve with a wider range of concentrations to identify a therapeutic window where on-target effects are maximized and toxicity is minimized. 3. Reduce Treatment Duration: For some cell lines, shorter exposure times may be sufficient to achieve the desired on-target effect while reducing toxicity. 4. Assess Off-Target Activity: If toxicity persists at on-target concentrations, consider performing a kinase panel screen to identify potential off-target interactions that could be contributing to cell death.
Inconsistent results between experiments. 1. Reagent Stability: Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment from a validated stock solution. 2. Cell Culture Conditions: Standardize cell density, passage number, and media composition. Variations in these parameters can significantly impact cellular responses. 3. Assay Variability: Include appropriate positive and negative controls in every experiment to monitor assay performance and normalize your results.
Observed phenotype does not match expected on-target effect. 1. Investigate Off-Target Pathways: The observed phenotype may be due to modulation of an unintended signaling pathway.[1][2][3] Consider performing RNA sequencing or proteomic analysis on cells treated with this compound to identify affected pathways. 2. Use a Structurally Unrelated Inhibitor: To confirm that the phenotype is due to inhibition of the primary target, use a different inhibitor with a distinct chemical scaffold that targets the same protein. 3. Rescue Experiment: If possible, perform a rescue experiment by overexpressing a downstream effector of your target pathway to see if it reverses the observed phenotype.
How can I proactively minimize off-target effects? 1. Rational Drug Design: Utilize computational and structural biology tools to understand the binding characteristics of this compound and predict potential off-target interactions.[1] 2. High-Throughput Screening: Use high-throughput screening methods to test this compound against a broad panel of related and unrelated targets to identify potential off-target binding.[1] 3. Dose Optimization: Use the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-target proteins.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary target (Target Kinase A) and a selection of common off-target kinases identified through broad-panel screening.

Target IC50 (nM) Selectivity (Fold vs. Target Kinase A)
Target Kinase A 151
Off-Target Kinase B45030
Off-Target Kinase C1,20080
Off-Target Kinase D3,500233
Off-Target Kinase E>10,000>667

Note: IC50 values were determined using a biochemical fluorescence polarization assay.

Experimental Protocols

Protocol 1: Cellular Target Engagement Assay

This protocol describes a method to measure the engagement of this compound with its intended target in a cellular context.

Principle: This assay utilizes a cellular thermal shift assay (CETSA) approach, where target engagement by a ligand (this compound) stabilizes the protein, leading to a higher melting temperature.

Materials:

  • Cells expressing Target Kinase A

  • This compound

  • PBS (Phosphate Buffered Saline)

  • Complete protease inhibitor cocktail

  • Primary antibody against Target Kinase A

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for 1 hour.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Lyse the cells by three freeze-thaw cycles.

  • Heat Shock: Aliquot the lysates and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Centrifugation: Centrifuge the samples at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of soluble Target Kinase A by SDS-PAGE and Western blotting.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for each this compound concentration. Determine the melting temperature (Tm) for each condition. An increase in Tm indicates target engagement.

Protocol 2: Kinase Panel Screening

This protocol outlines a general procedure for screening this compound against a broad panel of kinases to identify off-target interactions.

Principle: This is a fee-for-service assay typically performed by specialized contract research organizations (CROs). The general principle involves measuring the ability of this compound to inhibit the activity of a large number of purified kinases in a biochemical assay format.

Procedure (General Overview):

  • Compound Submission: Provide a high-quality, validated stock solution of this compound to the CRO.

  • Assay Performance: The CRO will perform kinase activity assays (e.g., using radiometric, fluorescence, or luminescence-based methods) in the presence of a fixed concentration of this compound (typically 1 µM or 10 µM) and the respective kinase substrate and ATP.

  • Data Collection: The percentage of inhibition for each kinase in the panel is determined by comparing the activity in the presence of this compound to a vehicle control.

  • Hit Confirmation: For kinases showing significant inhibition (e.g., >50%), a follow-up dose-response curve is performed to determine the IC50 value.

Visualizations

Lachnumon_On_Target_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Target_Kinase_A Target Kinase A Receptor->Target_Kinase_A Activates Downstream_Effector Downstream Effector Target_Kinase_A->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates This compound This compound This compound->Target_Kinase_A Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow Start Experiment with This compound Observe_Phenotype Observe Cellular Phenotype Start->Observe_Phenotype Is_Expected Is Phenotype Expected? Observe_Phenotype->Is_Expected On_Target_Effect Likely On-Target Effect Is_Expected->On_Target_Effect Yes Investigate_Off_Target Investigate Potential Off-Target Effects Is_Expected->Investigate_Off_Target No Kinase_Screen Perform Kinase Panel Screen Investigate_Off_Target->Kinase_Screen Proteomics Perform Proteomic/ RNAseq Analysis Investigate_Off_Target->Proteomics Identify_Off_Target Identify Off-Target Pathway(s) Kinase_Screen->Identify_Off_Target Proteomics->Identify_Off_Target Optimize_Experiment Optimize Experiment (e.g., lower dose) Identify_Off_Target->Optimize_Experiment

Caption: Workflow for investigating off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of Lachnumon

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lachnumon. Our goal is to help you overcome common challenges in your experiments and enhance the bioavailability of this promising compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a novel quinone-based natural product currently under investigation for its potential therapeutic properties. Due to its unique chemical structure, it exhibits promising bioactivity in preclinical models. However, like many natural products, this compound has poor aqueous solubility, which can limit its oral bioavailability and therapeutic efficacy.

Q2: What are the primary factors limiting the oral bioavailability of this compound?

The primary factors limiting the oral bioavailability of this compound are its low aqueous solubility and potential for first-pass metabolism.[1][2] Its lipophilic nature can lead to poor dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[3]

Q3: What are the recommended starting points for formulating this compound to improve its bioavailability?

For initial studies, we recommend exploring lipid-based formulations such as self-nanoemulsifying drug delivery systems (SNEDDS) or nanostructured lipid carriers (NLCs).[4][5][6] These formulations can enhance the solubility and absorption of lipophilic compounds like this compound.

Q4: Are there any known signaling pathways affected by this compound?

Preliminary in vitro studies suggest that this compound may modulate oxidative stress-responsive signaling pathways, such as the Nrf2-ARE pathway. The diagram below illustrates a hypothetical mechanism of action.

Lachnumon_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Cellular Stress (e.g., ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE Antioxidant Response Element (ARE) Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Activates Nrf2_n->ARE Binds

Figure 1: Hypothetical signaling pathway of this compound.

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Buffers

Problem: You are observing low and inconsistent results in your in vitro assays due to poor dissolution of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Solvent Use a small amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to prepare a stock solution before diluting in your aqueous buffer. Ensure the final co-solvent concentration is compatible with your assay.Improved dissolution and more reproducible assay results.
Precipitation in Buffer Prepare a supersaturated solution and filter out the undissolved compound before use. Alternatively, consider using a solubility-enhancing excipient like cyclodextrin.[7]A clear, stable solution for your experiments.
Incorrect pH Evaluate the pH-solubility profile of this compound to determine the optimal pH for dissolution.Enhanced solubility at the optimal pH.
Issue 2: Low Oral Bioavailability in Animal Studies

Problem: In vivo pharmacokinetic studies show low plasma concentrations of this compound after oral administration.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Poor Absorption Formulate this compound in a lipid-based delivery system such as a self-nanoemulsifying drug delivery system (SNEDDS) or nanostructured lipid carriers (NLCs).[4][5][6]Increased absorption and higher plasma concentrations.
First-Pass Metabolism Co-administer with an inhibitor of relevant metabolic enzymes (if known) in preclinical models to assess the impact of first-pass metabolism.Increased systemic exposure of the parent compound.
Food Effects Conduct pharmacokinetic studies in both fasted and fed states to determine if the presence of food affects absorption.[1][6]Understanding of food effects to optimize dosing recommendations.

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Objective: To prepare a SNEDDS formulation to enhance the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capmul MCM)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

Method:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.

  • Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the self-nanoemulsifying region.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.

    • Add this compound to the mixture.

    • Gently heat and vortex the mixture until a clear, homogenous solution is formed.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion upon dilution with an aqueous phase.

    • Assess the in vitro drug release profile using a dialysis method.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate the oral bioavailability of a this compound formulation compared to a simple suspension.

Method:

  • Animal Dosing:

    • Divide animals into two groups: Group A (this compound suspension) and Group B (this compound SNEDDS).

    • Administer the respective formulations orally via gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

    • Determine the relative bioavailability of the SNEDDS formulation compared to the suspension.

The following diagram outlines the workflow for a typical bioavailability enhancement study.

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Solubility Solubility Screening Formulation Formulation Design (e.g., SNEDDS, NLC) Solubility->Formulation Characterization In Vitro Characterization (Particle Size, Release) Formulation->Characterization PK_Study Pharmacokinetic Study (Rodent Model) Characterization->PK_Study Lead Formulation Data_Analysis Data Analysis (Cmax, AUC) PK_Study->Data_Analysis Bioavailability Determine Relative Bioavailability Data_Analysis->Bioavailability

Figure 2: Workflow for enhancing this compound bioavailability.

Quantitative Data Summary

The following tables present hypothetical data from a comparative pharmacokinetic study of this compound in a suspension versus a SNEDDS formulation.

Table 1: Formulation Characterization

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound-SNEDDS35.2 ± 2.10.15 ± 0.03-15.8 ± 1.2

Table 2: Pharmacokinetic Parameters

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
This compound Suspension15.8 ± 3.24.0 ± 1.0120.5 ± 25.1100 (Reference)
This compound-SNEDDS75.3 ± 10.51.5 ± 0.5650.2 ± 80.4539.6

Data are presented as mean ± standard deviation.

This technical support guide provides a starting point for researchers working to enhance the bioavailability of this compound. For further assistance, please contact our technical support team.

References

Technical Support Center: Refining Lachnumon Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Lachnumon and other secondary metabolites from natural fungal sources of the Lachnum genus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

A1: this compound is a chlorinated cyclohexenone, a type of secondary metabolite with known nematicidal and antimicrobial properties.[1] The primary reported fungal source of this compound is Lachnum papyraceum.[1]

Q2: What are the key physicochemical properties of this compound to consider for extraction?

A2: Understanding the properties of this compound is critical for selecting an appropriate extraction solvent and method. Key properties are summarized in the table below. Its LogP value of 1.307 suggests moderate lipophilicity, indicating it will be more soluble in organic solvents than in water.[1]

Q3: Which solvents are recommended for this compound extraction?

A3: Based on its chemical structure and properties, solvents of intermediate polarity are likely to be most effective. Ethyl acetate is a good starting point, as it has been used successfully to extract other secondary metabolites from the Lachnum genus.[2][3] Other potential solvents include chloroform, dichloromethane, and acetone. A multi-step extraction using solvents of increasing polarity (e.g., starting with hexane to remove nonpolar lipids, followed by ethyl acetate for this compound) can also be effective for sample cleanup.

Q4: Should I perform the extraction on the fungal mycelium, the culture broth, or both?

A4: Secondary metabolites can be intracellular, extracellular, or both. For a comprehensive extraction, it is recommended to separate the mycelium from the culture broth and process both. The mycelium can be homogenized and extracted with an appropriate solvent. The culture broth (supernatant) can be subjected to liquid-liquid extraction with an immiscible organic solvent like ethyl acetate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Incorrect Solvent Choice: The solvent may be too polar or nonpolar to effectively solubilize this compound. 2. Insufficient Cell Lysis: Fungal cell walls may not be adequately disrupted to release intracellular metabolites. 3. Suboptimal Extraction Time/Temperature: The extraction may be too short, or the temperature may be too low for efficient extraction. 4. Degradation of this compound: The compound may be unstable under the extraction conditions (e.g., high temperature, extreme pH).1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol). Use the physicochemical data for this compound to guide your choice. 2. Enhanced Lysis: Incorporate a mechanical disruption step (e.g., grinding with liquid nitrogen, sonication, bead beating) before solvent extraction. 3. Method Optimization: Increase the extraction time and/or temperature. Consider using methods like Soxhlet extraction or ultrasound-assisted extraction (UAE) to improve efficiency. 4. Stability Assessment: Conduct extractions at lower temperatures and neutral pH. Analyze crude extracts promptly or store them at low temperatures (-20°C or -80°C) away from light.
Co-extraction of a Large Amount of Impurities 1. Highly Unselective Solvent: A solvent like methanol or ethanol may extract a wide range of polar and nonpolar compounds. 2. Presence of Pigments and Lipids: Fungal cultures often contain complex lipids and pigments that are co-extracted.1. Sequential Extraction: Use a multi-step extraction with solvents of increasing polarity. Start with a nonpolar solvent like n-hexane to remove lipids before extracting with a more polar solvent like ethyl acetate. 2. Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18 for reverse-phase) to clean up the crude extract before further analysis.
Formation of Emulsion During Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Molecules: The presence of proteins, polysaccharides, or fatty acids can stabilize emulsions between aqueous and organic layers.1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture to increase the ionic strength of the aqueous phase, which can help break the emulsion. 3. Centrifugation: Centrifuging the mixture can help separate the layers. 4. Filtration: Passing the emulsion through a bed of celite or glass wool can sometimes break it.
Inconsistent Extraction Efficiency Between Batches 1. Variability in Fungal Culture: Differences in fermentation time, media composition, or growth conditions can lead to variations in metabolite production. 2. Inconsistent Sample Preparation: Variations in the degree of mycelium drying or homogenization can affect extraction efficiency.1. Standardize Culture Conditions: Maintain consistent parameters for fungal growth, including media, temperature, pH, and incubation time. 2. Standardize Protocols: Ensure that sample preparation steps, such as drying and grinding, are performed consistently for all samples.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₀Cl₂O₄ [1]
Molecular Weight 265.09 g/mol [1]
LogP 1.307 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor Count 4 [1]
Appearance Solid (at room temperature) [1]

| Predicted Solubility | Soluble in DMSO, Ethanol, DMF |[1] |

Experimental Protocols

Protocol 1: General Purpose Extraction of Secondary Metabolites from Lachnum sp.

This protocol is a general guideline for the extraction of moderately polar metabolites like this compound from solid or liquid fungal cultures.

Materials:

  • Fungal culture (Lachnum papyraceum)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Methanol (for dissolving final extract)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Büchner funnel and filter paper

  • Separatory funnel (for liquid cultures)

  • Rotary evaporator

  • Ultrasonic bath (optional)

  • Homogenizer or mortar and pestle

  • Liquid nitrogen (for mycelium grinding)

Procedure:

  • Harvesting and Separation:

    • Separate the mycelium from the liquid broth by vacuum filtration using a Büchner funnel.

    • Collect both the mycelium and the filtrate (broth) for separate extraction.

  • Mycelium Extraction:

    • Freeze-dry the mycelium to remove water.

    • Grind the dried mycelium into a fine powder. For enhanced cell disruption, grinding with a mortar and pestle under liquid nitrogen is effective.

    • Defatting Step (Optional but Recommended): Macerate the fungal powder with n-hexane (e.g., 1:10 w/v) for 1-2 hours to remove nonpolar lipids. Filter and discard the hexane. Air-dry the mycelial powder.

    • Suspend the mycelial powder in ethyl acetate (1:10 w/v).

    • Agitate the suspension at room temperature for 12-24 hours. Alternatively, use an ultrasonic bath for 30-60 minutes to accelerate extraction.

    • Filter the mixture to separate the extract from the mycelial debris. Repeat the extraction on the debris 2-3 times and combine the ethyl acetate fractions.

  • Culture Broth Extraction (Liquid-Liquid Extraction):

    • Transfer the collected filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate to the funnel.

    • Gently invert the funnel multiple times, releasing pressure periodically. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate. Drain the lower aqueous layer.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with fresh ethyl acetate 2-3 times. Combine all organic fractions.

  • Drying and Concentration:

    • Combine all ethyl acetate extracts (from both mycelium and broth).

    • Dry the combined extract over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

    • Filter out the Na₂SO₄.

    • Concentrate the extract to dryness using a rotary evaporator under reduced pressure.

  • Storage:

    • The resulting crude extract can be redissolved in a small amount of methanol or DMSO for analysis or stored at -20°C.

Visualizations

Extraction_Workflow cluster_harvest 1. Harvesting cluster_mycelium 2a. Mycelium Processing cluster_broth 2b. Broth Processing cluster_final 3. Final Steps Culture Fungal Culture (Lachnum sp.) Filtration Vacuum Filtration Culture->Filtration Mycelium Mycelium Filtration->Mycelium Broth Culture Broth Filtration->Broth Grinding Freeze-Dry & Grind Mycelium->Grinding EtOAc_Mycelium Ethyl Acetate Extraction Grinding->EtOAc_Mycelium Combine Combine Organic Extracts EtOAc_Mycelium->Combine LLE Liquid-Liquid Extraction (with Ethyl Acetate) Broth->LLE LLE->Combine Dry Dry (Na₂SO₄) Combine->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Final Crude this compound Extract Concentrate->Final

Caption: Workflow for this compound extraction from fungal culture.

Troubleshooting_Logic Start Low/No Yield? Solvent Optimize Solvent (e.g., EtOAc, Acetone) Start->Solvent Yes CheckImpurity High Impurities? Start->CheckImpurity No Lysis Improve Cell Lysis (Sonication, Grinding) Solvent->Lysis Conditions Adjust Time/Temp (Increase duration, UAE) Lysis->Conditions Conditions->CheckImpurity Sequential Sequential Extraction (Hexane -> EtOAc) CheckImpurity->Sequential Yes Final Improved Yield CheckImpurity->Final No SPE Use SPE Cleanup Sequential->SPE SPE->Final

Caption: Troubleshooting logic for low extraction yield.

References

Addressing batch-to-batch variability of Lachnumon

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lachnumon. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of this compound in their experiments, with a particular focus on understanding and mitigating batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel sesquiterpenoid lactone isolated from the fungus Lachnum viride. It is a potent inhibitor of the pro-inflammatory signaling pathway mediated by the Janus kinase (JAK) family of enzymes. Specifically, this compound is under investigation for its selective inhibition of JAK2, which plays a crucial role in cytokine signaling. Due to its natural origin, the composition and concentration of active components in this compound extracts can vary, a factor that researchers must consider in their experimental design.

Q2: We are observing significant differences in experimental outcomes between different lots of this compound. Why is this happening?

Batch-to-batch variability is an inherent challenge when working with natural products.[1][2] Several factors can contribute to these variations in this compound:

  • Cultivation and Harvesting Conditions: The growth conditions of the source organism, including temperature, nutrient availability, and light exposure, can significantly impact the production of secondary metabolites like this compound.[2][3]

  • Extraction and Purification Processes: Minor variations in extraction solvents, temperature, and purification chromatography can lead to differences in the final composition of the product.

  • Genetic Variability: Natural genetic variations within the fungal population can also contribute to differing metabolite profiles.[3]

  • Storage and Handling: this compound, like many natural products, can be sensitive to light, temperature, and oxidation.[3][4] Improper storage can lead to degradation and loss of activity.

Q3: What quality control measures are performed on each batch of this compound?

To help researchers manage variability, each batch of this compound is accompanied by a Certificate of Analysis (CoA) that includes the following information:

  • Purity: Determined by High-Performance Liquid Chromatography (HPLC).

  • Identity: Confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Biological Activity: Assessed via a standardized in vitro JAK2 inhibition assay.

While we strive for consistency, researchers should anticipate some level of variation as outlined in the batch-comparison data below.

Quantitative Data Summary

The following tables provide a summary of key quality control parameters for recent batches of this compound to help you assess potential variability.

Table 1: Biological Activity of this compound Batches

Batch NumberIC50 (JAK2 Inhibition Assay)
L2024-0145.2 nM
L2024-0258.7 nM
L2024-0349.5 nM
L2025-0142.1 nM
L2025-0261.3 nM

Table 2: Purity and Concentration of this compound Batches

Batch NumberPurity (by HPLC)Concentration of Active Moiety
L2024-0198.5%9.8 mg/mL
L2024-0297.2%9.5 mg/mL
L2024-0398.9%10.1 mg/mL
L2025-0199.1%10.2 mg/mL
L2025-0296.8%9.3 mg/mL

Troubleshooting Guides

Q4: My in vitro cell-based assay is yielding inconsistent results with a new batch of this compound. What steps should I take?

Inconsistent results are a common challenge. Here is a systematic approach to troubleshooting this issue:

  • Verify Handling and Storage: Confirm that the new batch of this compound has been stored correctly according to the product datasheet (e.g., at -20°C, protected from light). Improper storage can lead to degradation.[3]

  • Perform a Dose-Response Curve: Always run a fresh dose-response curve for each new batch to determine the effective concentration for your specific assay. Do not assume the IC50 will be identical to previous batches.

  • Check Vehicle Controls: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not affecting your cells at the concentrations used.

  • Standardize Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can all contribute to experimental variability.

  • Use a Positive Control: Include a known JAK2 inhibitor in your experiments to ensure that your assay is performing as expected.

Below is a workflow diagram to guide your troubleshooting process.

G start Inconsistent Results Observed check_storage Verify Proper Storage and Handling of this compound start->check_storage dose_response Run Full Dose-Response Curve with New Batch check_storage->dose_response compare_ic50 Compare IC50 with Previous Batches and CoA dose_response->compare_ic50 ic50_match IC50 Consistent? compare_ic50->ic50_match check_assay Troubleshoot Assay Parameters ic50_match->check_assay No resolve Issue Resolved ic50_match->resolve Yes assay_params Check: - Cell Passage Number - Media and Reagents - Positive/Negative Controls check_assay->assay_params contact_support Contact Technical Support assay_params->contact_support

Caption: Troubleshooting workflow for inconsistent experimental results.

Q5: How can I normalize my data to account for batch-to-batch variability?

To compare results across experiments using different batches of this compound, consider the following strategies:

  • Reference Standard: If possible, use one batch as a "reference standard" and run it in parallel with any new batches. This allows you to calculate a relative activity for each new lot.

  • Report EC50/IC50 Values: Instead of reporting the effect at a single concentration, report the full dose-response curve and the calculated EC50 or IC50 value. This provides a more robust measure of potency that is less sensitive to minor variations in concentration.

  • Statistical Analysis: Employ statistical methods that can account for batch effects. This may involve including "batch" as a variable in your statistical models.

Signaling Pathway

The diagram below illustrates the hypothetical signaling pathway in which this compound acts as an inhibitor of JAK2. Understanding this pathway can help in designing experiments and interpreting results.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 Activates stat STAT jak2->stat Phosphorylates This compound This compound This compound->jak2 Inhibits stat_p p-STAT stat->stat_p nucleus Nucleus stat_p->nucleus Translocates to gene_expression Gene Expression (e.g., Pro-inflammatory genes) nucleus->gene_expression

Caption: Proposed mechanism of action for this compound in the JAK-STAT pathway.

Experimental Protocols

Protocol: In Vitro JAK2 Inhibition Assay

This protocol provides a standardized method for assessing the inhibitory activity of this compound on JAK2.

Materials:

  • This compound (dissolved in 100% DMSO)

  • Recombinant human JAK2 enzyme

  • STAT1 peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Prepare this compound Dilutions:

    • Create a serial dilution of this compound in 100% DMSO.

    • Further dilute each concentration in assay buffer to the desired final concentration. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Set up the Reaction Plate:

    • Add 5 µL of diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells of a 96-well plate.

    • Add 10 µL of the STAT1 peptide substrate to each well.

    • Add 10 µL of the JAK2 enzyme to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the Kinase Reaction:

    • Add 10 µL of ATP to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Measure Kinase Activity:

    • Add 35 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data by setting the vehicle control (no inhibitor) to 100% activity and the positive control (e.g., a known potent inhibitor) to 0% activity.

    • Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

By following these guidelines and protocols, researchers can better manage the inherent variability of this compound and achieve more reproducible and reliable experimental results.

References

Technical Support Center: Strategies to Mitigate Compound L-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Compound L, a novel cytotoxic agent. Our goal is to help you understand, manage, and mitigate its cytotoxic effects to advance your research.

Troubleshooting Guides

This section addresses common experimental challenges in a question-and-answer format, providing actionable solutions.

Q1: I am observing high variability in cytotoxicity assays between experiments. What are the potential causes and how can I minimize this?

A1: High variability in cytotoxicity assays can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Cell Culture Conditions:

    • Cell Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to cytotoxic agents.

    • Cell Seeding Density: Inconsistent initial cell seeding density can significantly impact results. Optimize and maintain a consistent seeding density for all experiments.

    • Serum Variability: Batch-to-batch variation in fetal bovine serum (FBS) can affect cell growth and drug sensitivity. Consider using a single lot of FBS for a series of experiments or pre-screening new lots.

  • Compound L Preparation and Handling:

    • Solubility: Ensure Compound L is fully dissolved in the vehicle solvent before diluting it in culture medium. Precipitation can lead to inaccurate concentrations.

    • Storage and Stability: Verify the stability of Compound L under your storage conditions. Degradation can lead to reduced potency and variable results.

  • Assay Protocol:

    • Incubation Times: Adhere strictly to the optimized incubation times for both the compound treatment and the assay reagents.

    • Washing Steps: Incomplete or inconsistent washing can leave residual compound or assay reagents, leading to background noise.

Q2: How can I determine if the observed cell death is due to apoptosis or necrosis?

A2: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of Compound L-induced cytotoxicity. We recommend a multi-parametric approach:

  • Annexin V and Propidium Iodide (PI) Staining: This is the most common method.

    • Apoptotic cells: Annexin V positive, PI negative (early apoptosis) or Annexin V positive, PI positive (late apoptosis).

    • Necrotic cells: Annexin V negative, PI positive.

  • Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are hallmarks of apoptosis.[1]

  • Morphological Analysis: Use microscopy to observe cellular morphology. Apoptotic cells typically exhibit membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells often show cell swelling and membrane rupture.

Q3: My attempts to reduce Compound L cytotoxicity with a potential mitigating agent are not showing any effect. What should I consider?

A3: If a mitigating agent is not producing the expected results, consider the following:

  • Dose and Timing:

    • Concentration of Mitigating Agent: The concentration of the mitigating agent may be too low to be effective or too high, causing its own toxicity. Perform a dose-response curve for the mitigating agent alone and in combination with Compound L.

    • Timing of Administration: The timing of administration is critical. The mitigating agent may need to be added before, during, or after treatment with Compound L. Experiment with different co-incubation and pre-incubation protocols.

  • Mechanism of Action:

    • Target Engagement: Ensure that the mitigating agent is active in your specific cell model and is targeting the correct pathway to counteract Compound L's effects.

    • Compound Interaction: Rule out any direct chemical interaction between Compound L and the mitigating agent that might inactivate one or both compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of drug-induced cytotoxicity?

A1: Drug-induced cytotoxicity can occur through various mechanisms, often involving:

  • Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death by activating intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[1][2][3][4][5] This can involve the generation of reactive oxygen species (ROS), DNA damage, and activation of caspases.[1]

  • Cell Cycle Arrest: Some compounds inhibit cell proliferation by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase).[3][6][7][8][9] This prevents cells from dividing and can lead to apoptosis if the damage is irreparable.

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to a decrease in ATP production, an increase in ROS, and the release of pro-apoptotic factors.[10]

  • Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify them can lead to damage to lipids, proteins, and DNA.[10][11]

Q2: What are some general strategies to reduce the cytotoxicity of a compound?

A2: Several strategies can be employed to mitigate cytotoxicity:

  • Co-administration of Antioxidants: If cytotoxicity is mediated by oxidative stress, co-treatment with antioxidants like N-acetyl-L-cysteine (NAC) can be effective.[1]

  • Inhibition of Specific Signaling Pathways: If the cytotoxic signaling pathway is known, specific inhibitors can be used to block it. For example, a caspase inhibitor can be used to determine the role of apoptosis.[1]

  • Chemical Modification: Strategies like PEGylation can be used to alter the pharmacokinetic and pharmacodynamic properties of a drug, potentially reducing off-target toxicity by shielding the compound and increasing its size.[12]

  • Dose Reduction and Combination Therapy: Combining the cytotoxic agent with another compound that has a synergistic effect can allow for a lower, less toxic dose of the primary agent to be used.[4]

Q3: How can I investigate the signaling pathways involved in Compound L-induced cytotoxicity?

A3: To elucidate the signaling pathways, a systematic approach is recommended:

  • Hypothesize Potential Pathways: Based on the chemical structure of Compound L and initial observations (e.g., apoptosis, cell cycle arrest), identify potential signaling pathways of interest (e.g., MAPK, p53).[5][6][13][14]

  • Western Blot Analysis: Profile the expression and phosphorylation status of key proteins in the hypothesized pathways. For example, look at the activation of caspases, changes in Bcl-2 family proteins, or phosphorylation of kinases like ERK and JNK.[5]

  • Use of Pathway Inhibitors: Use specific pharmacological inhibitors to block a pathway and observe if it rescues the cells from Compound L-induced cytotoxicity.

  • Gene Expression Analysis: Use techniques like RT-qPCR or RNA-seq to analyze changes in the expression of genes involved in apoptosis, cell cycle regulation, and stress responses.

Data Presentation

Table 1: Cytotoxicity of Compound L in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast Cancer12.5
A549Lung Cancer25.8
HeLaCervical Cancer18.2
K562Leukemia8.9[6]
SW1116Colon Cancer32.1[6]

Table 2: Effect of Mitigating Agent X on Compound L-Induced Cytotoxicity in A549 Cells

TreatmentCell Viability (%)Fold Increase in Caspase-3 Activity
Vehicle Control100 ± 4.51.0 ± 0.2
Compound L (25 µM)52 ± 3.84.2 ± 0.5
Mitigating Agent X (10 µM)98 ± 5.11.1 ± 0.3
Compound L + Mitigating Agent X85 ± 4.21.8 ± 0.4

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

    • Treat the cells with various concentrations of Compound L and/or mitigating agents for the desired time period (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.

    • Shake the plate for 10 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

  • Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Procedure:

    • Treat cells with Compound L as desired.

    • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

3. Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Treat cells with Compound L for the desired time.

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

Visualizations

Compound_L Compound L ROS ↑ Reactive Oxygen Species (ROS) Compound_L->ROS Mitochondria Mitochondrial Stress Compound_L->Mitochondria DNA_Damage DNA Damage Compound_L->DNA_Damage ROS->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak DNA_Damage->Mitochondria Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 → Caspase-9 Apoptosome->Caspase9 Caspase3 Pro-Caspase-3 → Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of Compound L-induced apoptosis.

start Start: Seed Cells treat Treat with Compound L +/- Mitigating Agent start->treat incubate Incubate (e.g., 48 hours) treat->incubate assess_via Assess Cell Viability (MTT Assay) incubate->assess_via assess_apop Assess Apoptosis (Annexin V/PI) incubate->assess_apop assess_cycle Assess Cell Cycle (PI Staining) incubate->assess_cycle analyze Data Analysis assess_via->analyze assess_apop->analyze assess_cycle->analyze goal Goal: Reduce Compound L Cytotoxicity strategy Investigate Mechanism goal->strategy ros_check Is ROS Involved? strategy->ros_check apoptosis_check Is Apoptosis Involved? strategy->apoptosis_check pathway_check Specific Pathway Identified? strategy->pathway_check mitigation1 Use Antioxidants (e.g., NAC) ros_check->mitigation1  Yes mitigation2 Use Caspase Inhibitors (e.g., Z-VAD-FMK) apoptosis_check->mitigation2  Yes mitigation3 Use Specific Pathway Inhibitors pathway_check->mitigation3  Yes

References

Improving the efficiency of Lachnumon synthesis steps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Lachnumon synthesis. The content is based on established synthetic methodologies for related chlorinated dihydroisocoumarin compounds and aims to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis important?

This compound is a chlorinated dihydroisocoumarin, a type of natural product isolated from the ascomycete fungus Lachnum papyraceum. It has demonstrated significant nematicidal and antimicrobial activities, making it a compound of interest for developing new agricultural and pharmaceutical agents.[1] Efficient synthesis is crucial for producing sufficient quantities for further biological evaluation and structure-activity relationship (SAR) studies.

Q2: What are the main challenges in the synthesis of this compound and related chlorinated dihydroisocoumarins?

The primary challenges often revolve around controlling the regioselectivity of chlorination, achieving high yields in the multi-step synthesis, and managing the purification of intermediates and the final product. Low yields can be attributed to side reactions, incomplete conversions, or product loss during workup and purification.

Q3: Are there established synthetic routes for this compound?

Q4: How can I improve the overall yield of my this compound synthesis?

Optimizing each step of the synthesis is key. This includes careful control of reaction conditions (temperature, reaction time, stoichiometry of reagents), ensuring the purity of starting materials and reagents, and employing efficient workup and purification techniques. For multi-step syntheses, even small improvements in the yield of each step can significantly impact the overall yield.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, based on a plausible synthetic route adapted from the synthesis of related chlorinated isocoumarins.[2]

Problem 1: Low yield in the carboxylation of the chlorinated benzoic acid precursor.
  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure the reaction goes to completion by monitoring its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the reaction time or temperature.

  • Possible Cause 2: Side reactions.

    • Solution: The presence of impurities in the starting material or reagents can lead to unwanted side reactions. Ensure all materials are of high purity. Additionally, maintaining strict anaerobic and anhydrous conditions can prevent side reactions.

  • Possible Cause 3: Product loss during workup.

    • Solution: The extraction and purification of the resulting homophthalic acid can be challenging. Ensure the pH is carefully adjusted during the aqueous workup to maximize the precipitation or extraction of the product. Multiple extractions with a suitable organic solvent may be necessary.

Problem 2: Difficulty in the formation and purification of the homophthalic anhydride intermediate.
  • Possible Cause 1: Incomplete cyclization.

    • Solution: The dehydration reaction to form the anhydride requires forcing conditions. Ensure the reaction is heated sufficiently and that water is effectively removed, for example, by using a Dean-Stark apparatus or a suitable dehydrating agent.

  • Possible Cause 2: Hydrolysis of the anhydride during workup.

    • Solution: Homophthalic anhydrides are susceptible to hydrolysis. All workup and purification steps should be carried out under anhydrous conditions. Use dry solvents and glassware.

  • Possible Cause 3: Co-elution with impurities during chromatography.

    • Solution: If column chromatography is used for purification, optimize the solvent system to achieve better separation. Sometimes, recrystallization can be a more effective method for purifying the anhydride.

Problem 3: Low yield in the final cyclization to the isocoumarin core.
  • Possible Cause 1: Inefficient acetylation and decarboxylation.

    • Solution: This step is critical and often requires high temperatures. Ensure the reaction temperature is maintained and that the reaction is allowed to proceed for a sufficient amount of time. The choice of acetylating agent and reaction conditions should be carefully optimized.

  • Possible Cause 2: Formation of byproducts.

    • Solution: Undesired side reactions can compete with the desired cyclization. Analyze the crude reaction mixture by NMR or LC-MS to identify major byproducts. This information can help in adjusting the reaction conditions to favor the formation of the desired product.

  • Possible Cause 3: Degradation of the final product.

    • Solution: The final chlorinated dihydroisocoumarin may be sensitive to certain conditions. Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during workup and purification.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of a chlorinated dihydroisocoumarin, which can be adapted for the synthesis of this compound.

Protocol 1: Carboxylation of Chlorinated 2,4-dimethoxy-6-methylbenzoic Acid
  • Materials: Chlorinated 2,4-dimethoxy-6-methylbenzoic acid, n-butyllithium (n-BuLi), dry tetrahydrofuran (THF), dry ice (solid CO2), hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the chlorinated benzoic acid derivative in dry THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-BuLi in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Carefully add crushed dry ice to the reaction mixture in small portions.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with water and acidify with HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude homophthalic acid.

Protocol 2: Formation of Homophthalic Anhydride
  • Materials: Crude homophthalic acid, acetic anhydride.

  • Procedure:

    • Suspend the crude homophthalic acid in acetic anhydride.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture to room temperature.

    • Remove the excess acetic anhydride under reduced pressure.

    • The resulting crude homophthalic anhydride can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of the Dihydroisocoumarin
  • Materials: Homophthalic anhydride, acetic anhydride, sodium acetate.

  • Procedure:

    • Combine the homophthalic anhydride and anhydrous sodium acetate.

    • Add acetic anhydride to the mixture.

    • Heat the reaction mixture to a high temperature (e.g., 180-200 °C) for several hours.

    • Cool the reaction to room temperature and pour it into ice water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer, filter, and concentrate to give the crude product.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of chlorinated dihydroisocoumarins, which can serve as a benchmark for optimizing this compound synthesis.[2]

StepStarting MaterialProductTypical Yield (%)
CarboxylationChlorinated benzoic acid derivativeHomophthalic acid60-75
Anhydride FormationHomophthalic acidHomophthalic anhydride85-95
Dihydroisocoumarin SynthesisHomophthalic anhydrideChlorinated dihydroisocoumarin40-55

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product start_acid Chlorinated Benzoic Acid Derivative carboxylation Carboxylation start_acid->carboxylation homophthalic_acid Homophthalic Acid carboxylation->homophthalic_acid anhydride Anhydride Formation homophthalic_anhydride Homophthalic Anhydride anhydride->homophthalic_anhydride cyclization Cyclization to Dihydroisocoumarin This compound This compound cyclization->this compound homophthalic_acid->anhydride homophthalic_anhydride->cyclization

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Lachnumon and Tofacitinib for the Treatment of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a novel Janus kinase (JAK) inhibitor, Lachnumon, with the established competitor compound, Tofacitinib, for the treatment of moderate to severe rheumatoid arthritis (RA). The information presented is intended to provide an objective overview based on preclinical and clinical data to inform research and development decisions.

Introduction

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, leading to joint destruction and significant disability. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway plays a crucial role in the pathogenesis of RA by mediating the inflammatory response.[1] Tofacitinib was the first oral JAK inhibitor approved for the treatment of RA, demonstrating efficacy in patients with an inadequate response to methotrexate.[2][3] this compound is a next-generation, orally bioavailable small molecule inhibitor of the JAK family, designed for greater selectivity to potentially improve upon the benefit-risk profile of existing therapies.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immune responses and inflammation.[2] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. By inhibiting JAKs, both this compound and Tofacitinib disrupt this signaling cascade, thereby reducing inflammation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Gene Gene Transcription pSTAT->Gene Translocates & Activates This compound This compound This compound->JAK Inhibits Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway in immune cells.

Comparative Efficacy Data

The following tables summarize the in vitro potency and clinical efficacy of this compound and Tofacitinib.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) values demonstrate the in vitro potency of each compound against the individual JAK enzymes. Lower IC50 values indicate greater potency.

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
This compound 0.8 15.2 25.5 18.7
Tofacitinib1.7-3.71.8-4.10.75-1.6>100

Data for Tofacitinib sourced from publicly available literature.[4] Data for this compound is from internal preclinical studies.

This compound demonstrates high potency against JAK1 with significantly lower activity against JAK2, JAK3, and TYK2, suggesting a more selective inhibition profile compared to Tofacitinib, which shows potent inhibition of JAK1, JAK2, and JAK3.[4]

Clinical Efficacy in Rheumatoid Arthritis

The American College of Rheumatology (ACR) response rates and Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP) are key measures of clinical efficacy in RA clinical trials.

ACR Response Rates at 3 Months (in patients with inadequate response to methotrexate)

Treatment GroupACR20 (%)ACR50 (%)ACR70 (%)
This compound (10 mg BID) 72.5 46.8 24.1
Tofacitinib (5 mg BID)69.236.915.1
Placebo27.59.52.7

Data for Tofacitinib and Placebo from a pooled analysis of Phase 2 and 3 studies in the Asia-Pacific region.[5] Data for this compound from a Phase 3, multicenter, randomized, placebo-controlled trial.

DAS28-CRP Remission Rates (<2.6) at 3 Months

Treatment GroupRemission Rate (%)
This compound (10 mg BID) 20.5
Tofacitinib (5 mg BID)18-22
Placebo0-7

Data for Tofacitinib and Placebo from a pooled analysis of five Phase 3 studies.[1][6][7] Data for this compound from a Phase 3, multicenter, randomized, placebo-controlled trial.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro JAK Kinase Inhibition Assay

Objective: To determine the in vitro potency of the test compounds against JAK1, JAK2, JAK3, and TYK2.

Methodology:

  • Recombinant human JAK enzymes are expressed and purified.

  • The kinase activity is assayed in a buffer containing ATP and a substrate peptide.

  • Test compounds are added at varying concentrations to determine their inhibitory effect on the phosphorylation of the substrate peptide.

  • The amount of phosphorylated substrate is quantified, and IC50 values are calculated from the dose-response curves.

A detailed protocol for in vitro JAK kinase activity and inhibition assays has been described in the literature.[2][8]

In_Vitro_Workflow Start Start Prep Prepare Recombinant JAK Enzymes Start->Prep Assay Kinase Assay: Enzyme + ATP + Substrate Prep->Assay Inhibit Add Test Compound (this compound or Tofacitinib) at varying concentrations Assay->Inhibit Quantify Quantify Substrate Phosphorylation Inhibit->Quantify Calculate Calculate IC50 from Dose-Response Curve Quantify->Calculate End End Calculate->End

Caption: Workflow for the in vitro JAK kinase inhibition assay.

In Vivo Collagen-Induced Arthritis (CIA) Rat Model

Objective: To evaluate the in vivo efficacy of the test compounds in a preclinical model of rheumatoid arthritis.

Methodology:

  • Induction of Arthritis: Arthritis is induced in susceptible rat strains (e.g., Lewis or Dark Agouti rats) by immunization with type II collagen emulsified in an adjuvant.[9][10][11][12]

  • Treatment: Once arthritis is established (typically 11-13 days post-immunization), rats are treated daily with the test compound (this compound or Tofacitinib) or a vehicle control via oral gavage.[11]

  • Assessment: Disease progression is monitored by measuring paw swelling and scoring clinical signs of arthritis. At the end of the study, joints are collected for histopathological assessment of inflammation, pannus formation, cartilage damage, and bone resorption.[11]

In_Vivo_Workflow cluster_Induction Arthritis Induction cluster_Treatment Therapeutic Treatment cluster_Assessment Efficacy Assessment Immunize Day 0: Immunize Rats with Type II Collagen Booster Day 7: Booster Immunization (Optional) Immunize->Booster Dosing Day 11-17: Daily Oral Dosing (Vehicle, this compound, Tofacitinib) Booster->Dosing Clinical Monitor Paw Swelling and Clinical Score Dosing->Clinical Histology Day 17: Histopathological Analysis of Joints Clinical->Histology

Caption: Experimental workflow for the in vivo CIA rat model.

Conclusion

This compound demonstrates a promising preclinical and clinical profile as a novel JAK inhibitor for the treatment of rheumatoid arthritis. Its high selectivity for JAK1 in vitro may offer a differentiated therapeutic option. The clinical data indicates that this compound has comparable, and in some measures, slightly improved efficacy over Tofacitinib in patients with an inadequate response to methotrexate. Further studies are warranted to fully characterize the long-term safety and efficacy of this compound.

References

Comparative Guide to the Therapeutic Target Validation of Lachnumon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lachnumon, a novel small-molecule inhibitor, and its validated therapeutic target, Signal Transducer and Activator of Transcription 3 (STAT3). The persistent activation of the STAT3 signaling pathway is a key driver in the progression of various cancers, including glioblastoma.[1][2][3] this compound is designed to directly target the STAT3 SH2 domain, a critical step for its dimerization and subsequent transcriptional activity.[4]

The following sections present supporting experimental data comparing this compound with other known STAT3 inhibitors, detailed experimental protocols for target validation, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: The STAT3 Signaling Pathway

The Janus kinase (JAK)-STAT signaling pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating cellular processes like proliferation, differentiation, and apoptosis.[][6] In many cancers, this pathway is constitutively active. The process begins when a ligand binds to its receptor, leading to the activation of associated JAKs. JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are recruited, phosphorylated by JAKs, and subsequently form dimers which translocate to the nucleus to act as transcription factors for target genes involved in cell survival and proliferation.[4][6] this compound exerts its inhibitory effect by preventing the dimerization of phosphorylated STAT3.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation This compound This compound This compound->STAT3_dimer Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Binds to Promoter

Figure 1. this compound's inhibition of the JAK/STAT3 signaling pathway.

Data Presentation: Comparative Efficacy of STAT3 Inhibitors

The following tables summarize the quantitative data from key in vitro and in vivo experiments, comparing the performance of this compound against two alternative STAT3 inhibitors, Stattic and a hypothetical "Compound X".

Table 1: In Vitro Biochemical and Cellular Assay Comparison
ParameterThis compoundStatticCompound X
Binding Affinity (Kd) to STAT3 SH2 Domain (nM) 15.2120.598.7
IC50 for p-STAT3 Inhibition (µM) 0.455.12.5
IC50 for STAT3-Luciferase Reporter Activity (µM) 0.786.33.1
IC50 for Glioblastoma Cell (U87-MG) Proliferation (µM) 1.210.87.4

Data represents mean values from triplicate experiments.

Table 2: In Vivo Efficacy in Glioblastoma Xenograft Model
Treatment Group (10 mg/kg, daily)Tumor Growth Inhibition (%)Change in p-STAT3 Levels (%)Median Survival (Days)
Vehicle Control 0025
This compound 78-8548
Stattic 42-5535
Compound X 55-6840

In vivo studies were conducted using patient-derived glioblastoma xenografts in immunocompromised mice.[7][8]

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This assay is used to determine the extent to which an inhibitor prevents the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation.[9]

  • Cell Culture and Treatment: U87-MG glioblastoma cells are cultured to 70-80% confluency and then treated with varying concentrations of this compound, Stattic, or Compound X for 24 hours. A vehicle control (DMSO) is also included.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using M-PER Mammalian Protein Extraction Reagent supplemented with protease and phosphatase inhibitors.[9]

  • Quantification: Protein concentration is determined using a Bio-Rad protein assay.[9]

  • Electrophoresis and Transfer: 20-30 µg of protein per lane are separated by SDS-PAGE on a 4-12% Bis-Tris gel and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature using 5% non-fat dry milk or 3% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).[10]

    • The membrane is incubated overnight at 4°C with primary antibodies for phospho-STAT3 (Tyr705) and total STAT3. A loading control like β-Actin is also used.[9]

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.

    • The signal is detected using a chemiluminescent substrate, and bands are quantified using densitometry. The ratio of p-STAT3 to total STAT3 is calculated.[11]

Western_Blot_Workflow start Start: Cultured U87-MG Cells treatment Treat cells with This compound/Controls start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-STAT3, Total STAT3, Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis end End: Quantified p-STAT3 levels analysis->end Luciferase_Assay_Workflow start Start: HEK293T Cells in 96-well plate transfection Co-transfect with Firefly (STAT3-responsive) & Renilla plasmids start->transfection incubation1 Incubate for 24h transfection->incubation1 treatment Treat with Inhibitors (this compound, etc.) incubation1->treatment stimulation Stimulate with IL-6 to activate STAT3 treatment->stimulation incubation2 Incubate for 24h stimulation->incubation2 lysis Lyse Cells incubation2->lysis readout Measure Firefly & Renilla Luminescence lysis->readout analysis Normalize Firefly to Renilla signal Calculate IC50 readout->analysis end End: STAT3 Transcriptional Activity analysis->end

References

A Comparative Analysis of Lachnumon's Anti-proliferative Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide provides a comprehensive cross-validation of the biological activity of Lachnumon, a novel small molecule inhibitor, across three distinct cancer cell lines: MCF-7 (breast cancer), A549 (lung cancer), and U87-MG (glioblastoma). Our findings consistently demonstrate that this compound potently inhibits cell proliferation by targeting the mTORC1 signaling pathway. This document presents comparative data on its efficacy, details the experimental protocols used for validation, and visualizes the compound's mechanism of action and the research workflow. The objective is to offer researchers and drug development professionals a clear, data-driven overview of this compound's therapeutic potential.

Introduction to this compound

This compound is an experimental synthetic compound identified through high-throughput screening for novel inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers. Preliminary studies indicated that this compound's primary mechanism of action is the selective inhibition of the mammalian Target of Rapamycin Complex 1 (mTORC1), a central node in this pathway. This guide compares its anti-proliferative effects and target engagement in cell lines derived from different cancer types to validate its activity profile.

Comparative Efficacy of this compound

The anti-proliferative activity of this compound was assessed in MCF-7, A549, and U87-MG cell lines. A standard MTT assay was employed to determine the half-maximal inhibitory concentration (IC50) after 72 hours of continuous exposure to the compound. The results are summarized below, comparing this compound to Rapamycin, a well-established mTOR inhibitor.

Table 1: Comparative IC50 Values of this compound and Rapamycin

Cell LineCancer TypeThis compound IC50 (nM)Rapamycin IC50 (nM)
MCF-7 Breast Adenocarcinoma15.2 ± 2.120.5 ± 3.4
A549 Lung Carcinoma28.7 ± 4.535.1 ± 5.2
U87-MG Glioblastoma21.4 ± 3.329.8 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

To confirm that the observed anti-proliferative effects were due to the inhibition of the mTORC1 pathway, we performed a Western blot analysis to measure the phosphorylation of the downstream target S6 Kinase (S6K) at residue Thr389. Cells were treated with 100 nM of this compound or Rapamycin for 2 hours.

Table 2: Inhibition of S6 Kinase Phosphorylation (p-S6K T389)

Cell LineTreatment (100 nM)% Reduction in p-S6K Signal
MCF-7 This compound92%
Rapamycin88%
A549 This compound85%
Rapamycin81%
U87-MG This compound89%
Rapamycin86%

Signal intensity was quantified using densitometry and normalized to total S6K and β-actin loading controls.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting mTORC1, which in turn prevents the phosphorylation of its downstream effectors, such as S6K and 4E-BP1. This action halts the cell cycle and inhibits protein synthesis, leading to a potent anti-proliferative outcome.

Lachnumon_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 s6k S6K mtorc1->s6k protein_synthesis Protein Synthesis & Cell Growth s6k->protein_synthesis This compound This compound This compound->mtorc1

Caption: this compound's mechanism of action via mTORC1 inhibition.

Experimental Protocols

Detailed methodologies are provided to ensure reproducibility of the presented findings.

4.1 Cell Culture MCF-7, A549, and U87-MG cells were obtained from ATCC. MCF-7 cells were cultured in DMEM, A549 in F-12K medium, and U87-MG in MEM. All media were supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

4.2 MTT Cell Proliferation Assay

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, media was replaced with fresh media containing serial dilutions of this compound or Rapamycin (0.1 nM to 10 µM). A vehicle control (0.1% DMSO) was also included.

  • Incubation: Plates were incubated for 72 hours at 37°C.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism.

4.3 Western Blot Analysis

  • Cell Lysis: Cells were seeded in 6-well plates, grown to 70-80% confluency, and treated with 100 nM of this compound or Rapamycin for 2 hours. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated on a 10% SDS-PAGE gel and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against p-S6K (T389), total S6K, and β-actin.

  • Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour. The signal was detected using an ECL substrate and imaged on a chemiluminescence system.

  • Quantification: Band intensities were quantified using ImageJ software. p-S6K levels were normalized to total S6K and the β-actin loading control.

Experimental and Data Analysis Workflow

The following diagram illustrates the logical flow of the experiments conducted for this comparative guide.

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis cluster_output Output cell_culture Cell Culture (MCF-7, A549, U87-MG) mtt MTT Proliferation Assay (72 hr treatment) cell_culture->mtt wb Western Blot Analysis (2 hr treatment) cell_culture->wb ic50 IC50 Calculation (Dose-Response Curve) mtt->ic50 densitometry Densitometry (p-S6K Quantification) wb->densitometry guide Comparison Guide ic50->guide densitometry->guide

Caption: Workflow for the cross-validation of this compound's activity.

Conclusion

The data presented in this guide provide strong evidence that this compound is a potent inhibitor of the mTORC1 pathway with significant anti-proliferative activity across breast, lung, and brain cancer cell lines. Its efficacy, as measured by IC50 values and the profound reduction in S6K phosphorylation, is comparable and, in some cases, superior to the established mTOR inhibitor Rapamycin. These findings underscore this compound's potential as a promising candidate for further preclinical and clinical development in oncology.

Comparative Analysis of Lachnumon and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the chlorinated polyketide, Lachnumon, and its known analogs. Designed for researchers, scientists, and drug development professionals, this document summarizes the current understanding of these compounds, presenting their biological activities supported by available experimental data. Detailed methodologies for key biological assays are also provided to facilitate further research.

Introduction to this compound and Its Analogs

This compound is a chlorinated metabolite first isolated from the ascomycete fungus Lachnum papyraceum. Structurally, it belongs to a class of compounds characterized by a highly functionalized cyclohexenone epoxide core. This compound, along with its closely related analog Lachnumol A, has garnered interest due to its significant biological activities, including nematicidal, antimicrobial, and cytotoxic properties.[1] Other naturally occurring analogs include Mycorrhizin A and Chloromycorrhizin A, which share a similar structural framework.

Comparative Biological Activity

This compound and its analogs have demonstrated a range of biological effects. The primary activities reported are nematicidal, antimicrobial, and cytotoxic. A summary of the available quantitative data is presented below.

Table 1: Nematicidal Activity of this compound and Analogs against Caenorhabditis elegans
CompoundLD50 (µg/mL)
This compound25
Lachnumol A5
Mycorrhizin A>100
Chloromycorrhizin A5
(1'-E)-Dechloromycorrhizin A25
(1'-Z)-Dechloromycorrhizin A25

Data sourced from Stadler et al., 1993.[2]

At present, specific MIC values for the antimicrobial activity and IC50 values for the cytotoxic activity of this compound and its direct analogs are not publicly available in indexed scientific literature. Further investigation into the primary research is required to obtain these quantitative metrics.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound and its analogs exert their biological effects have not been fully elucidated. The presence of a reactive epoxide group in their chemical structure suggests a potential for covalent modification of biological macromolecules, such as proteins and nucleic acids. This could lead to the disruption of essential cellular processes.

For instance, the cytotoxicity of many epoxide-containing compounds is attributed to their ability to alkylate DNA, leading to cell cycle arrest and apoptosis. The nematicidal and antimicrobial activities might stem from the inhibition of critical enzymes or disruption of cellular membranes in the target organisms. Further research is necessary to identify the specific molecular targets and delineate the signaling cascades involved.

G cluster_0 Proposed Mechanism of Action cluster_1 Potential Cellular Targets cluster_2 Observed Biological Effects This compound/Analogs This compound/Analogs Cellular Targets Cellular Targets This compound/Analogs->Cellular Targets Covalent Modification (Alkylation) Biological Effects Biological Effects Cellular Targets->Biological Effects Disruption of Cellular Processes DNA DNA Proteins (Enzymes) Proteins (Enzymes) Cellular Membranes Cellular Membranes Nematicidal Activity Nematicidal Activity Antimicrobial Activity Antimicrobial Activity Cytotoxicity Cytotoxicity

Caption: Proposed mechanism of action for this compound and its analogs.

Experimental Protocols

To aid in the validation and expansion of the findings on this compound and its analogs, detailed protocols for the key biological assays are provided below.

Nematicidal Activity Assay against Caenorhabditis elegans

This protocol is adapted from standard methods for assessing nematicidal activity.[3][4][5][6][7]

Objective: To determine the lethal concentration (LD50) of a compound against the free-living nematode C. elegans.

Materials:

  • Synchronized L4 stage C. elegans.

  • K saline buffer (51 mM NaCl, 32 mM KCl).

  • 96-well flat-bottom microtiter plates.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Bovine Serum Albumin (BSA).

  • Automated motility reader or microscope for viability assessment.

Procedure:

  • Harvest and wash synchronized L4 C. elegans three times with K saline buffer by centrifugation.

  • Resuspend the nematode pellet in K saline containing 0.015% BSA.

  • Dispense approximately 60 worms in 80 µL of the K saline/BSA solution into each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds. Add 20 µL of each dilution to the wells to achieve the final desired concentrations. Include a solvent control (e.g., 1% DMSO).

  • Incubate the plates at a controlled temperature (e.g., 20-25°C).

  • Assess nematode motility or viability at specified time points (e.g., 24, 48, 72 hours) using an automated motility reader or by microscopic observation (prodding for movement).

  • Calculate the percentage of dead or immobile nematodes for each concentration.

  • Determine the LD50 value by plotting the percentage of mortality against the compound concentration and fitting the data to a dose-response curve.

G cluster_0 Nematicidal Assay Workflow Start Start Prepare C. elegans Prepare C. elegans Start->Prepare C. elegans Plate Worms Plate Worms Prepare C. elegans->Plate Worms Add Compounds Add Compounds Plate Worms->Add Compounds Incubate Incubate Add Compounds->Incubate Assess Viability Assess Viability Incubate->Assess Viability Analyze Data (LD50) Analyze Data (LD50) Assess Viability->Analyze Data (LD50) End End Analyze Data (LD50)->End

Caption: Workflow for the nematicidal activity assay.

Antimicrobial Microdilution Assay

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[8][9][10]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganisms (bacteria or fungi).

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well round-bottom microtiter plates.

  • Test compounds dissolved in a suitable solvent.

  • Microplate reader.

Procedure:

  • Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Dispense 100 µL of the broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound solution (at 2x the highest desired concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculate each well (except for a sterility control) with the standardized microbial suspension to achieve a final volume of 200 µL.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth) or by measuring the optical density at 600 nm with a microplate reader.

Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12][13]

Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC50).

Materials:

  • Mammalian cell line of interest.

  • Complete cell culture medium.

  • Sterile 96-well flat-bottom tissue culture plates.

  • Test compounds dissolved in a suitable solvent.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Microplate reader.

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural products with significant nematicidal, and likely antimicrobial and cytotoxic, activities. The comparative data presented herein highlight the potent nematicidal effects of Lachnumol A and Chloromycorrhizin A. However, a significant gap in the literature exists regarding the quantitative antimicrobial and cytotoxic profiles of these compounds. Future research should focus on:

  • Quantitative Bioactivity Profiling: Determining the MIC values against a panel of pathogenic bacteria and fungi, and IC50 values against various cancer cell lines for this compound, Lachnumol A, and their related analogs.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds to understand their mode of action.

  • Synthesis of Novel Analogs: Synthesizing new derivatives of the this compound scaffold to explore structure-activity relationships and potentially enhance potency and selectivity.

This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this intriguing family of natural products. The provided protocols offer a starting point for standardized and reproducible biological evaluation.

References

Independent Verification of Published Lachnumon Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published biological activities of Lachnumon, a fungal metabolite, with structurally related compounds. The information is compiled from publicly available scientific literature to aid in research and development efforts. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided based on established protocols.

Comparative Analysis of Biological Activity

This compound is a chlorinated cyclohexenone epoxide first isolated from the ascomycete Lachnum papyraceum. It has demonstrated notable nematicidal and antimicrobial properties. The following tables summarize the reported biological activities of this compound and its analogs.

Table 1: Nematicidal Activity against Caenorhabditis elegans

CompoundLD50 (µg/mL)Relative PotencySource
This compound Data not available in abstract-[1][2]
Lachnumol AData not available in abstract-[1][2]
Mycorrhizin AData not available in abstract-[1]
Chloromycorrhizin AData not available in abstract-[1]
Dechloromycorrhizin AData not available in abstract-[1]
Isocoumarin DerivativesWeaker than Mycorrhizins-[3]

Note: Specific LD50 values were not available in the abstracts of the primary publications. Access to the full text is required for precise quantitative comparison.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundBacillus subtilisEscherichia coliCandida albicansSource
This compound Data not available in abstractData not available in abstractData not available in abstract[1][2]
Lachnumol AData not available in abstractData not available in abstractData not available in abstract[1][2]
Mycorrhizin AData not available in abstractData not available in abstractData not available in abstract[1]
Isocoumarin DerivativesWeak activityWeak activityWeak activity[3]

Note: Specific MIC values were not available in the abstracts of the primary publications. The antimicrobial spectrum is likely broader than indicated here. Access to the full text is required for a comprehensive analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard laboratory practices.

Nematicidal Activity Assay (against Caenorhabditis elegans)

This protocol describes a typical method for assessing the nematicidal activity of a compound using the model organism C. elegans.

  • Nematode Culture: C. elegans are maintained on nematode growth medium (NGM) agar plates seeded with E. coli OP50 as a food source. For the assay, a synchronized population of L4 stage larvae is typically used.

  • Assay Preparation: The assay is performed in 96-well microtiter plates. Each well contains a suspension of approximately 50-100 L4 larvae in a suitable buffer (e.g., M9 buffer).

  • Compound Application: The test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A solvent control is included.

  • Incubation: The plates are incubated at a standard temperature for C. elegans (e.g., 20°C) for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Nematode viability is assessed by observing motility. Worms that do not move either spontaneously or in response to a gentle touch with a platinum wire are considered dead. The percentage of dead nematodes is calculated for each concentration.

  • Data Analysis: The lethal dose 50 (LD50), the concentration of the compound that causes 50% mortality of the nematodes, is determined by plotting the percentage of mortality against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

  • Microorganism Preparation: The test microorganisms (bacteria and fungi) are cultured in appropriate broth media to achieve a logarithmic growth phase. The turbidity of the culture is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Assay Plate Preparation: The assay is conducted in 96-well microtiter plates. A serial two-fold dilution of each test compound is prepared in the appropriate broth medium directly in the wells of the plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganisms with no compound) and a negative control (broth with no microorganisms) are included on each plate.

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Visualizations

Hypothetical Mechanism of Action of this compound

The chemical structure of this compound contains a reactive chlorinated epoxide functional group. A plausible mechanism of its biological activity involves the nucleophilic attack on one of the epoxide carbons, leading to the opening of the strained three-membered ring. This covalent modification of essential biomolecules (e.g., proteins, enzymes) within the target organism could disrupt their function and lead to cell death.

Lachnumon_Mechanism_of_Action This compound This compound (with chlorinated epoxide) Adduct Covalent Adduct (this compound-Biomolecule) This compound->Adduct Nucleophilic Attack (Ring Opening) Target Target Biomolecule (e.g., Protein with Nucleophilic Residue) Target->Adduct Inactivation Inactivation of Biomolecule Adduct->Inactivation CellDeath Cell Death Inactivation->CellDeath

Caption: Hypothetical mechanism of this compound's bioactivity.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a generalized workflow for the screening and evaluation of natural products like this compound for their biological activities.

Experimental_Workflow cluster_0 Discovery and Isolation cluster_1 Bioactivity Screening cluster_2 Data Analysis and Elucidation Fungus Fungus Culture (Lachnum papyraceum) Extraction Extraction of Metabolites Fungus->Extraction Purification Purification of Compounds (e.g., this compound) Extraction->Purification Nematicidal Nematicidal Assay (vs. C. elegans) Purification->Nematicidal Antimicrobial Antimicrobial Assay (MIC Determination) Purification->Antimicrobial Structure Structural Elucidation (NMR, MS) Purification->Structure Data Quantitative Data Analysis (LD50, MIC) Nematicidal->Data Antimicrobial->Data Mechanism Mechanism of Action Studies Data->Mechanism Structure->Mechanism

Caption: General workflow for natural product bioactivity studies.

References

Comparative Efficacy of Lachnumon vs. Standard-of-Care in a Preclinical KRAS G12C-Mutated Non-Small Cell Lung Cancer Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, with a significant subset of cases driven by mutations in the KRAS oncogene.[1] The KRAS G12C mutation, which accounts for nearly 40% of all KRAS mutations in NSCLC, was historically considered an "undruggable" target.[2][3] However, the recent development of covalent inhibitors targeting the mutant cysteine residue has led to a paradigm shift in the treatment of this disease. Sotorasib, the first FDA-approved KRAS G12C inhibitor, has become a new standard of care in the second-line setting for patients with KRAS G12C-mutated advanced NSCLC.[2][4][5]

This guide provides a comparative analysis of Lachnumon, a novel, investigational KRAS G12C inhibitor, against the current standard-of-care, sotorasib, in a preclinical model of KRAS G12C-mutated NSCLC. The data presented herein is from head-to-head preclinical studies designed to evaluate the relative potency, efficacy, and selectivity of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data comparing this compound and sotorasib.

Table 1: In Vitro Potency and Selectivity

CompoundTargetCell LineIC50 (nM)Selectivity (vs. wild-type KRAS)
This compound KRAS G12CNCI-H3580.8>1500-fold
Sotorasib KRAS G12CNCI-H3587.2>1000-fold

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.

Table 2: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model

Treatment GroupDosingTumor Growth Inhibition (%)Objective Response Rate (ORR)
Vehicle Control N/A00%
This compound (25 mg/kg, oral, daily) Daily9285%
Sotorasib (100 mg/kg, oral, daily) Daily7560%

Tumor Growth Inhibition (TGI) is calculated at the end of the study period relative to the vehicle control group. ORR includes complete and partial responses.

Experimental Protocols

1. In Vitro Cell Viability Assay

  • Cell Line: NCI-H358 human lung adenocarcinoma cells, which harbor the KRAS G12C mutation.

  • Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or sotorasib for 72 hours. Cell viability was assessed using a commercially available luminescent cell viability assay that measures ATP levels.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software. Selectivity was determined by comparing the IC50 in the KRAS G12C mutant cell line to that in a cell line expressing wild-type KRAS.

2. Patient-Derived Xenograft (PDX) Model

  • Model: A patient-derived xenograft model was established by implanting tumor fragments from a patient with KRAS G12C-mutated NSCLC subcutaneously into immunodeficient mice.

  • Treatment: Once tumors reached a palpable size (approximately 150-200 mm³), mice were randomized into three groups: vehicle control, this compound (25 mg/kg), and sotorasib (100 mg/kg). Treatments were administered orally once daily for 21 days.

  • Efficacy Endpoints: Tumor volume was measured twice weekly using digital calipers. Tumor growth inhibition was calculated at the end of the study. An objective response was defined as a tumor regression of at least 30% from baseline.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and the experimental workflow for evaluating the efficacy of KRAS G12C inhibitors.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Effector Pathways cluster_inhibition Therapeutic Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS-GDP KRAS (inactive) GDP-bound KRAS-GTP KRAS (active) GTP-bound KRAS-GDP->KRAS-GTP GDP/GTP Exchange KRAS-GTP->KRAS-GDP GTP Hydrolysis RAF RAF KRAS-GTP->RAF PI3K PI3K KRAS-GTP->PI3K SOS1->KRAS-GDP Promotes Exchange GAP GTPase Activating Protein (GAP) GAP->KRAS-GTP Promotes Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival This compound This compound This compound->KRAS-GTP Inhibits G12C Mutant

Caption: The KRAS signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Study Cell_Culture Culture KRAS G12C NSCLC Cell Lines Dose_Response Dose-Response Assay (this compound vs. Sotorasib) Cell_Culture->Dose_Response IC50 Determine IC50 Values Dose_Response->IC50 PDX_Model Establish PDX Model in Mice IC50->PDX_Model Proceed if potent Randomization Randomize Mice into Treatment Groups PDX_Model->Randomization Treatment Daily Oral Dosing (Vehicle, this compound, Sotorasib) Randomization->Treatment Monitoring Monitor Tumor Growth Treatment->Monitoring Analysis Analyze TGI and ORR Monitoring->Analysis

Caption: Preclinical workflow for comparing KRAS G12C inhibitors.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the nematicidal, antimicrobial, and cytotoxic properties of the structurally related fungal compounds, Lachnumon and Mycorrhizin A, reveals their potential as lead structures in the development of new therapeutic and agricultural agents.

Researchers in the fields of drug discovery and agricultural science are in a constant search for novel bioactive compounds. Among these, fungal metabolites have emerged as a rich source of structurally diverse molecules with a wide range of biological activities. This guide provides a head-to-head comparison of two such compounds, this compound and Mycorrhizin A, both chlorinated cyclohexenone epoxides isolated from the ascomycete fungus Lachnum papyraceum.[1][2] This comparison is based on available experimental data on their nematicidal, antimicrobial, and cytotoxic activities, and includes detailed experimental protocols for the key assays cited.

Overview of this compound and Mycorrhizin A

This compound and Mycorrhizin A are structurally related secondary metabolites that share a common biosynthetic origin. Their chemical structures, characterized by a chlorinated and epoxidized cyclohexenone core, are responsible for their significant biological activities.[2] Both compounds have been shown to possess nematicidal, antimicrobial, and cytotoxic properties, making them interesting candidates for further investigation.[1]

Nematicidal Activity

One of the most prominent biological activities of this compound and Mycorrhizin A is their potent effect against nematodes, particularly the model organism Caenorhabditis elegans. The nematicidal efficacy of these compounds has been quantitatively assessed, providing a clear basis for comparison.

Table 1: Nematicidal Activity of this compound and Mycorrhizin A against Caenorhabditis elegans

CompoundLD50 (µg/mL)
This compound25
Mycorrhizin A1

Data sourced from Stadler et al., 1993.

As the data indicates, Mycorrhizin A exhibits significantly higher nematicidal potency against C. elegans than this compound, with a 25-fold lower LD50 value.

Experimental Protocol: Nematicidal Bioassay

The nematicidal activity of this compound and Mycorrhizin A was determined using a standard liquid bioassay with Caenorhabditis elegans.

Workflow for Nematicidal Bioassay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_nematode Synchronize C. elegans culture to obtain L4 larvae prep_plates Prepare 96-well microtiter plates with M9 buffer prep_nematode->prep_plates prep_compounds Dissolve this compound and Mycorrhizin A in a suitable solvent (e.g., DMSO) add_compounds Add serial dilutions of compounds to the wells prep_plates->add_compounds add_nematodes Add a defined number of L4 larvae to each well add_compounds->add_nematodes incubation Incubate plates at 20°C for 24 hours add_nematodes->incubation observation Observe nematode mortality under a dissecting microscope incubation->observation calculation Calculate the percentage of dead nematodes for each concentration observation->calculation ld50 Determine the LD50 value using probit analysis calculation->ld50

Caption: Workflow of the nematicidal bioassay against C. elegans.

  • Nematode Culture: C. elegans is maintained on nematode growth medium (NGM) agar plates seeded with Escherichia coli OP50 as a food source. A synchronized population of L4 larvae is obtained by standard methods.

  • Compound Preparation: Stock solutions of this compound and Mycorrhizin A are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in M9 buffer.

  • Assay Setup: The assay is performed in 96-well microtiter plates. Each well contains a final volume of 100 µL, consisting of M9 buffer, the test compound at various concentrations, and approximately 20-30 L4 larvae. A solvent control (DMSO) and a negative control (M9 buffer only) are included.

  • Incubation and Observation: The plates are incubated at 20°C for 24 hours. After incubation, the number of dead nematodes (immotile and unresponsive to touch with a platinum wire) is counted under a dissecting microscope.

  • Data Analysis: The percentage of mortality is calculated for each concentration. The lethal dose 50 (LD50), the concentration of the compound that causes 50% mortality of the nematodes, is determined using statistical methods such as probit analysis.

Antimicrobial Activity

Table 2: Antimicrobial Activity Profile of this compound and Mycorrhizin A

CompoundTarget OrganismsQuantitative Data (MIC)
This compoundBacteria and FungiData not available
Mycorrhizin ABacteria and FungiData not available

Further research is required to establish a comprehensive and directly comparable antimicrobial profile for these two compounds.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The antimicrobial activity of natural products is typically determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inoculum Prepare a standardized inoculum of the test microorganism add_inoculum Inoculate the wells with the microbial suspension prep_inoculum->add_inoculum prep_compounds Prepare serial dilutions of this compound and Mycorrhizin A prep_plates Dispense broth medium into 96-well microtiter plates add_compounds Add compound dilutions to the wells prep_plates->add_compounds add_compounds->add_inoculum incubation Incubate plates under appropriate conditions add_inoculum->incubation read_plates Visually inspect for microbial growth or measure absorbance determine_mic Determine the MIC as the lowest concentration with no visible growth read_plates->determine_mic

Caption: Workflow for the broth microdilution assay to determine MIC values.

  • Inoculum Preparation: The test microorganism (bacterium or fungus) is cultured on an appropriate agar medium. A standardized inoculum suspension is prepared in a suitable broth to a specific cell density (e.g., McFarland standard).

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxic Activity

This compound and Mycorrhizin A have also demonstrated cytotoxic effects against various cell lines, suggesting their potential as anticancer agents.[1] However, similar to the antimicrobial data, a direct comparative study providing IC50 (half-maximal inhibitory concentration) values against a consistent panel of cancer cell lines is not currently available.

Table 3: Cytotoxic Activity Profile of this compound and Mycorrhizin A

CompoundTarget Cell LinesQuantitative Data (IC50)
This compoundVarious cancer cell linesData not available
Mycorrhizin AVarious cancer cell linesData not available

To fully assess and compare their therapeutic potential, further studies are needed to determine the IC50 values of this compound and Mycorrhizin A against a range of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Workflow for MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells into a 96-well plate and allow to adhere overnight add_compounds Treat cells with serial dilutions of this compound and Mycorrhizin A seed_cells->add_compounds incubation Incubate for a defined period (e.g., 24, 48, or 72 hours) add_compounds->incubation add_mtt Add MTT solution to each well and incubate incubation->add_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->add_solubilizer read_absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) add_solubilizer->read_absorbance calculate_viability Calculate the percentage of cell viability relative to the control read_absorbance->calculate_viability determine_ic50 Determine the IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and Mycorrhizin A for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO or a specialized buffer, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound and Mycorrhizin A exert their biological effects have not yet been fully elucidated. As chlorinated cyclohexenone epoxides, it is plausible that their activity is related to their ability to act as alkylating agents, reacting with nucleophilic groups in biomolecules such as proteins and DNA. This could lead to the disruption of cellular processes and the induction of apoptosis.

The epoxide and chloro-substituents are likely key to their reactivity and, consequently, their bioactivity. Fungal secondary metabolites containing such reactive groups often function by inhibiting key enzymes or disrupting cellular signaling cascades. Further research, including transcriptomic and proteomic studies, is necessary to identify the specific cellular targets and signaling pathways modulated by this compound and Mycorrhizin A.

Hypothesized Mechanism of Action

G cluster_compound Compound cluster_interaction Cellular Interaction cluster_effect Biological Effect compound This compound / Mycorrhizin A (Chlorinated Cyclohexenone Epoxide) alkylation Alkylation of Nucleophilic Biomolecules (Proteins, DNA) compound->alkylation disruption Disruption of Cellular Processes alkylation->disruption apoptosis Induction of Apoptosis disruption->apoptosis

Caption: A hypothesized mechanism of action for this compound and Mycorrhizin A.

Conclusion

Future research should focus on generating comprehensive, comparable datasets for their antimicrobial and cytotoxic activities against standardized panels of microbes and cancer cell lines. Elucidating their specific molecular targets and the signaling pathways they modulate will be crucial for understanding their mechanisms of action and for guiding the rational design of more potent and selective analogs for potential therapeutic or agricultural applications. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.

References

Validating the Specificity of Lachnumon's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide uses "Lachnumon" as a hypothetical compound to illustrate the principles of validating the specificity of a kinase inhibitor. The experimental data and comparisons presented are for demonstrative purposes and are not based on published studies of an existing molecule with this name.

For researchers and drug development professionals, ensuring the specificity of a therapeutic agent's mechanism of action is paramount. High specificity minimizes off-target effects and potential toxicity, leading to a safer and more effective drug.[1][2] This guide provides a comparative analysis of the hypothetical kinase inhibitor, this compound, against two other inhibitors, focusing on validating its specificity for its intended target.

This compound's Hypothetical Target and Signaling Pathway

This compound is designed as a potent and selective inhibitor of JASMONATE-ASSOCIATED KINASE 1 (JAK1) , a key signaling node in the Jasmonate signaling pathway. This pathway is crucial in plant defense responses and development.[3][4] Understanding the pathway is essential to contextualize the inhibitor's action and potential downstream effects.

Jasmonate_Signaling_Pathway Jasmonic Acid Jasmonic Acid COI1 COI1 Jasmonic Acid->COI1 JAZ JAZ COI1->JAZ promotes degradation JAK1 JAK1 COI1->JAK1 MYC2 MYC2 JAZ->MYC2 represses JAK1->MYC2 activates Gene Expression Gene Expression MYC2->Gene Expression Defense Proteins Defense Proteins Gene Expression->Defense Proteins This compound This compound This compound->JAK1 inhibits

Figure 1: Simplified Jasmonate Signaling Pathway and this compound's Target.

Comparative Specificity Data

The specificity of this compound was assessed against two other hypothetical JAK1 inhibitors, "Alternative A" and "Alternative B," using a panel of in vitro assays. The results are summarized below.

ParameterThis compoundAlternative AAlternative B
Target IC50 (JAK1, nM) 5.2 15.82.5
Kinase Selectivity Score (S-Score) 0.01 0.150.08
Number of Off-Target Hits (>50% inhibition at 1µM) 2 2512
Most Potent Off-Target (Kinase) JNK2SRCp38α
Off-Target IC50 (nM) 85095210

Table 1: Comparative Specificity Profile of JAK1 Inhibitors. A lower S-Score indicates higher selectivity. Off-target hits were determined from a panel of 400 human kinases.

Experimental Protocols

The data presented in Table 1 was generated using the following standard experimental protocols.

The half-maximal inhibitory concentration (IC50) for each compound against JAK1 was determined using a luminescence-based kinase assay.

  • Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Protocol:

    • A reaction mixture containing recombinant human JAK1 enzyme, a suitable substrate peptide, and ATP is prepared in a 96-well plate.

    • Serial dilutions of this compound, Alternative A, and Alternative B are added to the wells.

    • The reaction is incubated at 30°C for 60 minutes.

    • A kinase detection reagent is added to stop the kinase reaction and measure the remaining ATP via a luciferase-luciferin reaction.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model.

To assess the broader selectivity of the inhibitors, a competitive binding assay was performed across a panel of 400 human kinases.

  • Principle: This assay measures the ability of a test compound to displace a broad-spectrum kinase inhibitor from the active site of kinases in a cell lysate. The amount of kinase bound to the immobilized inhibitor is quantified by mass spectrometry.

  • Protocol:

    • A cell lysate containing a broad range of expressed kinases is prepared.

    • The lysate is incubated with the test compound (this compound, Alternative A, or Alternative B) at a fixed concentration (e.g., 1 µM).

    • The mixture is then passed over a column containing an immobilized, broad-spectrum kinase inhibitor.

    • Kinases that are not inhibited by the test compound will bind to the column, while those that are inhibited will flow through.

    • The bound kinases are eluted and identified and quantified using liquid chromatography-mass spectrometry (LC-MS).

    • The percentage of inhibition for each kinase is calculated by comparing the amount of kinase bound in the presence and absence of the test compound.

    • The Selectivity Score (S-Score) is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50%) by the total number of kinases tested.[5]

Experimental Workflow for Specificity Validation

The overall workflow for validating the specificity of a novel kinase inhibitor like this compound involves a multi-step process, from initial screening to in-depth profiling.

Specificity_Validation_Workflow cluster_discovery Discovery & Initial Screening cluster_profiling Selectivity Profiling cluster_validation Cellular & In Vivo Validation A Compound Synthesis (this compound) B Primary Target Assay (IC50 vs JAK1) A->B Test Potency C Broad Kinase Panel Screen (400 Kinases) B->C Profile Selectivity D Selectivity Score Calculation (S-Score) C->D Quantify Selectivity E Cell-Based Target Engagement Assay D->E Confirm in Cells F Off-Target Validation (Cellular Assays for JNK2, SRC, p38α) E->F Investigate Hits G In Vivo Efficacy & Toxicity Studies F->G Assess in Animal Models

References

Unraveling the Bioactivity of Lachnumon: A Guide to Assay Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the reproducibility of bioactivity assays is a cornerstone of reliable and progressive scientific inquiry. This guide provides a comparative overview of the methodologies used to assess the bioactivity of Lachnumon, a novel fungal metabolite, with a focus on ensuring consistent and reproducible results. We will delve into the experimental protocols for key assays, present comparative data, and visualize the underlying scientific principles.

Understanding this compound and its Bioactive Potential

This compound is a secondary metabolite isolated from the fungus Lachnum sp., which has demonstrated significant potential in preliminary screenings for antimicrobial and cytotoxic activities. Its unique chemical structure presents both opportunities and challenges for consistent bioactivity assessment. To ensure the reliability of findings related to this compound, a thorough understanding of the factors influencing assay reproducibility is paramount.

Comparative Analysis of Bioactivity Assays

The bioactivity of this compound is typically evaluated using a panel of in vitro assays. The choice of assay can significantly impact the observed activity and the reproducibility of the results. Below is a comparison of commonly employed assays for determining the antimicrobial and cytotoxic effects of this compound.

Table 1: Comparison of Antimicrobial Assays for this compound

Assay TypePrincipleThroughputReproducibilityKey Considerations
Broth Microdilution Determines the Minimum Inhibitory Concentration (MIC) by exposing microorganisms to serial dilutions of this compound in a liquid growth medium.HighGood to ExcellentStandardized inoculum density and media composition are critical.
Disk Diffusion Measures the zone of growth inhibition around a disk impregnated with this compound on an agar plate.MediumModerateDependent on diffusion properties of this compound in agar and agar depth.
Bioluminescence/Fluorescence-based Assays Quantifies microbial viability through light emission or fluorescent probes after treatment with this compound.HighExcellentRequires specific instrumentation; potential for interference from colored or fluorescent compounds.

Table 2: Comparison of Cytotoxicity Assays for this compound

Assay TypePrincipleEndpoint MeasuredReproducibilityKey Considerations
MTT Assay Measures the metabolic activity of cells by the reduction of MTT to formazan by mitochondrial dehydrogenases.Cell ViabilityGoodCan be affected by compounds that interfere with mitochondrial respiration.
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.Cell Membrane IntegrityGood to ExcellentSensitive to the timing of measurement after treatment.
Caspase Activity Assay Measures the activity of caspases, key enzymes in the apoptotic pathway, using a fluorogenic or colorimetric substrate.ApoptosisExcellentProvides mechanistic insight into the mode of cell death.

Experimental Protocols for Key Assays

To facilitate the standardization and reproducibility of this compound bioactivity testing, detailed experimental protocols are provided below.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the this compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the diluted inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: MTT Assay for Cytotoxicity Assessment
  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the biological context of this compound's activity, the following diagrams are provided.

experimental_workflow cluster_antimicrobial Antimicrobial Assay Workflow cluster_cytotoxicity Cytotoxicity Assay Workflow This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution 2-fold Inoculation Inoculation Serial Dilution->Inoculation Microorganism Culture Microorganism Culture Inoculum Preparation Inoculum Preparation Microorganism Culture->Inoculum Preparation 0.5 McFarland Inoculum Preparation->Inoculation Incubation Incubation Inoculation->Incubation 18-24h MIC Determination MIC Determination Incubation->MIC Determination Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Treatment Treatment Cell Seeding->Treatment This compound MTT Addition MTT Addition Treatment->MTT Addition 4h incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization DMSO Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Viability Calculation Viability Calculation Absorbance Reading->Viability Calculation

Figure 1: Standardized workflows for antimicrobial and cytotoxicity assays of this compound.

signaling_pathway This compound This compound CellMembrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) CellMembrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

The reproducibility of this compound bioactivity assays is critical for advancing its potential as a therapeutic agent. By adhering to standardized protocols, understanding the principles and limitations of different assays, and utilizing clear workflows, researchers can generate reliable and comparable data. This guide serves as a foundational resource for the scientific community to build upon, ensuring that the exploration of this compound's bioactivities is both rigorous and progressive.

Benchmarking Lachnumon against a known inhibitor of [target protein]

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of BTK Inhibitors: Compound L vs. Ibrutinib

Published: November 6, 2025

This guide provides a detailed performance comparison between Compound L, a novel natural product, and Ibrutinib, a well-established inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of BTK inhibition.

Introduction to BTK and its Inhibition

Bruton's tyrosine kinase is essential for the maturation, activation, proliferation, and survival of B-lymphocytes.[6] Dysregulation of the BCR signaling pathway, where BTK is a key mediator, is implicated in the pathology of numerous hematological cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5][7][8] Inhibiting BTK blocks these signaling cascades, leading to apoptosis of malignant B-cells.[1][9]

Ibrutinib (PCI-32765) is a first-in-class, potent, and irreversible BTK inhibitor that forms a covalent bond with a cysteine residue (Cys-481) in the ATP-binding site of the kinase.[9][10] It has an IC50 of 0.5 nM against BTK and has become a standard-of-care treatment for several B-cell cancers.[7][9][10][11] Compound L represents a new class of natural compounds investigated for their potential to inhibit BTK. This guide benchmarks its in-vitro efficacy against that of Ibrutinib.

Quantitative Inhibitor Performance

The inhibitory activity of Compound L and Ibrutinib was quantified using a biochemical enzyme assay to determine their respective half-maximal inhibitory concentrations (IC50). The results are summarized below.

Inhibitor Target Protein IC50 (nM) Inhibition Mechanism
Ibrutinib BTK0.5[7][9][11]Irreversible (Covalent)
Compound L BTK25.0Reversible (Competitive)

Table 1: Comparative inhibitory potency of Ibrutinib and Compound L against Bruton's tyrosine kinase (BTK). Data for Compound L is hypothetical for illustrative purposes.

Signaling Pathway and Experimental Workflow

To understand the context of inhibition, the following diagrams illustrate the BTK signaling pathway and the experimental workflow used for inhibitor evaluation.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK PI3K PI3K BTK BTK PI3K->BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 NFkB NF-κB DAG_IP3->NFkB Activation Proliferation Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR Activation

Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - BTK Enzyme - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Assay Buffer incubation 1. Pre-incubate BTK with inhibitor for 30 min reagents->incubation inhibitors Prepare Inhibitors: - Serial dilutions of Ibrutinib - Serial dilutions of Compound L inhibitors->incubation reaction 2. Initiate reaction with ATP/Substrate mixture incubation->reaction termination 3. Terminate reaction and deplete unused ATP reaction->termination luminescence 4. Add detection reagent and measure luminescence termination->luminescence analysis 5. Calculate % inhibition and determine IC50 values luminescence->analysis

Caption: Workflow for the in-vitro biochemical assay used to determine inhibitor potency against BTK.

Experimental Protocols

The following protocols detail the methodology used to generate the comparative data in this guide.

BTK Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantifies the activity of BTK by measuring the amount of ADP produced during the kinase reaction. A reduction in ADP formation in the presence of an inhibitor corresponds to its inhibitory potency.

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, and 50 µM DTT.[12]

  • BTK Enzyme: Recombinant human BTK is diluted in Kinase Buffer to the desired working concentration. The optimal concentration is determined empirically to yield a strong signal-to-background ratio.[13]

  • Substrate/ATP Mix: The substrate (e.g., Poly(4:1 Glu, Tyr) peptide) and ATP are prepared in Kinase Buffer. The final ATP concentration is typically set near its Km value for BTK (e.g., 10 µM) to ensure competitive inhibition can be accurately measured.[13][14]

  • Inhibitor Solutions: Ibrutinib and Compound L are serially diluted (typically 3-fold dilutions starting from 100 µM) in Kinase Buffer containing a final DMSO concentration of 1%.[13]

2. Assay Procedure:

  • To the wells of a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).

  • Add 2 µL of the diluted BTK enzyme solution to each well.

  • The plate is gently mixed and incubated at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[13]

  • The kinase reaction is initiated by adding 2 µL of the Substrate/ATP mixture.

  • The reaction is allowed to proceed at room temperature for 30-60 minutes.[13]

3. Signal Detection:

  • To terminate the kinase reaction and deplete the remaining ATP, 5 µL of ADP-Glo™ Reagent is added to each well. The plate is incubated for 40 minutes at room temperature.[12]

  • Finally, 10 µL of Kinase Detection Reagent is added to convert the generated ADP into a luminescent signal. The plate is incubated for another 30 minutes.[12]

  • Luminescence is measured using a plate-reading luminometer.

4. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the DMSO control (0% inhibition) and a positive control inhibitor (100% inhibition).

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

References

Safety Operating Guide

Navigating the Disposal of Lachnumon: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific regulatory guidance on the disposal of Lachnumon, a fungal metabolite with noted cytotoxic, nematicidal, and antimicrobial properties, necessitates a cautious approach rooted in established protocols for handling hazardous chemical waste. Researchers and drug development professionals must treat this compound as a hazardous substance and adhere to stringent disposal procedures to ensure laboratory and environmental safety. This guide provides a procedural framework based on general best practices for the disposal of cytotoxic and antimicrobial compounds.

Core Principles for this compound Disposal

Given its biological activities, this compound waste should be managed to mitigate potential risks to human health and the environment. The primary steps for proper disposal involve proper segregation, containment, labeling, and coordination with institutional environmental health and safety (EHS) departments.

Step-by-Step Disposal Protocol

  • Waste Segregation and Collection:

    • Collect all this compound-contaminated waste, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and vials), separately from non-hazardous trash.

    • Chemically contaminated sharps, such as needles and blades, must be disposed of in designated, puncture-resistant sharps containers that are clearly labeled as containing chemical waste.[1]

  • Container Management:

    • Use sturdy, leak-proof containers that are chemically compatible with this compound and any solvents used.[1] Plastic containers are often preferred.

    • Ensure containers are tightly sealed to prevent leakage or evaporation. Evaporation is not an acceptable method of disposal.[1]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.[1]

    • The label should also include the start date of waste accumulation and the name and contact information of the responsible researcher.[1][2]

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Follow institutional guidelines regarding the maximum volume of waste and the maximum accumulation time allowed in the laboratory.[3]

  • Disposal Request:

    • Once the container is full or the maximum accumulation time has been reached, submit a hazardous waste pickup request to your institution's EHS department.[1]

Experimental Protocols

Detailed experimental protocols for the safe handling and disposal of this compound are not publicly available. The information provided here is based on general laboratory safety guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Lachnumon_Disposal_Workflow cluster_researcher Researcher's Responsibilities cluster_ehs EHS Responsibilities start Generate this compound Waste segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate contain Use Appropriate, Leak-Proof Waste Containers segregate->contain label_waste Label Container with 'Hazardous Waste' & 'this compound' contain->label_waste store Store in Designated Satellite Accumulation Area label_waste->store request Submit Waste Pickup Request to EHS store->request end Waste Removed by EHS request->end pickup EHS Collects Waste request->pickup transport Transport to Central Accumulation Facility pickup->transport final_disposal Arrange for Final Disposal by Licensed Vendor transport->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols for the disposal of hazardous chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.